5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
648896-42-8 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
5-chloro-7-(4-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-20-11-6-4-10(5-7-11)13-9-14(17)12-3-2-8-18-15(12)16(13)19/h2-9,19H,1H3 |
InChI Key |
SXCFPGHFBSNBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (CAS 648896-42-8)
Executive Summary
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (CAS 648896-42-8) represents a sophisticated evolution of the 8-hydroxyquinoline (8-HQ) scaffold, a class of compounds historically significant for their metal-chelating properties. By introducing a 4-methoxyphenyl group at the C7 position of the 5-chloro-8-hydroxyquinoline core, this derivative modulates lipophilicity and steric bulk, enhancing its utility in neurodegenerative research (via metal protein attenuation) and oncology (as a metal ionophore). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and mechanism of action for researchers in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3]
The structural integrity of CAS 648896-42-8 relies on the synergistic effect between the electron-withdrawing chlorine at C5 and the electron-donating methoxyphenyl group at C7. This "push-pull" electronic environment fine-tunes the pKa of the phenolic hydroxyl and the quinoline nitrogen, optimizing metal binding affinity at physiological pH.
| Property | Data | Note |
| CAS Number | 648896-42-8 | Unique Identifier |
| IUPAC Name | 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol | |
| Molecular Formula | C₁₆H₁₂ClNO₂ | |
| Molecular Weight | 285.72 g/mol | |
| Solubility | DMSO (>20 mg/mL), Ethanol | Poorly soluble in water; requires organic co-solvent.[1] |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic; crosses blood-brain barrier (BBB). |
| pKa (OH) | ~9.6 | Slightly acidic due to 5-Cl induction. |
| pKa (NH⁺) | ~3.5 | Pyridine nitrogen basicity. |
| Appearance | Off-white to pale yellow solid | Typical of halogenated 8-HQ derivatives. |
Synthesis & Manufacturing Protocol
The most robust synthetic route for 7-aryl-8-hydroxyquinolines involves a Suzuki-Miyaura cross-coupling reaction. This method offers superior regioselectivity compared to direct electrophilic aromatic substitution.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
5-Chloro-7-iodoquinolin-8-ol (The electrophile, synthesized from 5-chloro-8-hydroxyquinoline).
-
4-Methoxyphenylboronic acid (The nucleophile).
Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Electrophile (Iodination)
-
Reagents: Dissolve 5-chloro-8-hydroxyquinoline (1.0 eq) in ethanol.
-
Reaction: Add Iodine (I₂) (1.1 eq) and Potassium Iodide (KI) slowly at room temperature.
-
Workup: Stir for 4-6 hours. The 7-iodo derivative precipitates. Filter, wash with sodium thiosulfate (to remove excess iodine), and recrystallize from ethanol.
-
Checkpoint: Confirm structure via ¹H-NMR (loss of C7 proton signal).
-
Phase 2: Suzuki-Miyaura Coupling (Target Synthesis)
-
Setup: In a Schlenk flask, combine 5-chloro-7-iodoquinolin-8-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base (K₂CO₃, 2.0 eq).
-
Solvent System: Use a degassed mixture of Dioxane:Water (4:1).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere (Argon/Nitrogen).
-
Conditions: Heat to reflux (90-100°C) for 12-16 hours.
-
Purification: Cool to RT, dilute with water, and extract with ethyl acetate. Dry organic layer over MgSO₄. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Synthesis Workflow Visualization
Figure 1: Synthetic pathway utilizing regioselective iodination followed by palladium-catalyzed cross-coupling.
Mechanism of Action (MoA)
The pharmacological activity of CAS 648896-42-8 is driven by its ability to act as a metal ionophore and a redistributor of biometals (Cu²⁺, Zn²⁺).
Core Mechanisms
-
Metal Chelation (N,O-Bidentate Ligand): The 8-hydroxy and quinoline nitrogen form a stable 5-membered chelate ring with divalent metals. The 5-Cl substituent stabilizes the complex, while the 7-aryl group increases lipophilicity, facilitating membrane transport.
-
Ionophore Activity (The "Trojan Horse" Effect): In oncology, the compound binds extracellular Copper (Cu²⁺), transports it across the cell membrane, and releases it intracellularly. This copper overload triggers:
-
ROS Generation: Redox cycling of Cu generates reactive oxygen species.
-
Proteasome Inhibition: Copper complexes inhibit the 20S proteasome, leading to accumulation of ubiquitinated proteins and apoptosis.
-
-
Neuroprotection (Metal Protein Attenuation): In neurodegenerative models (e.g., Alzheimer's), it competes with amyloid-beta (Aβ) peptides for Cu/Zn binding, dissolving toxic oligomers and redistributing metals to metal-deficient neurons.
Signaling Pathway Visualization
Figure 2: Mechanism of Action depicting the metal ionophore "Trojan Horse" effect leading to cytotoxicity.
Experimental Protocols
Protocol A: Metal Chelation Assay (UV-Vis)
Purpose: To validate metal binding affinity.
-
Preparation: Prepare a 50 µM stock solution of CAS 648896-42-8 in Ethanol/HEPES buffer (pH 7.4).
-
Titration: Add aliquots of CuCl₂ or ZnCl₂ solution (0.1 to 2.0 equivalents).
-
Measurement: Record UV-Vis spectra (200-600 nm) after each addition.
-
Analysis: Observe the bathochromic shift (red shift) of the absorption maximum (~250 nm -> ~270 nm) and the appearance of a ligand-to-metal charge transfer (LMCT) band, confirming complex formation.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Purpose: To assess anticancer potency.
-
Seeding: Seed cancer cells (e.g., HeLa, SH-SY5Y) in 96-well plates (5,000 cells/well).
-
Treatment: Treat with serial dilutions of the compound (0.1 - 100 µM) for 48 hours.
-
Control: Include a vehicle control (DMSO < 0.5%).
-
Metal Supplementation: Run a parallel set with added CuCl₂ (10 µM) to test for ionophore-dependent toxicity.
-
-
Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Result: Calculate IC₅₀. A significant drop in IC₅₀ in the presence of Copper confirms the ionophore mechanism.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C in a desiccator, protected from light.
References
-
Royal Society of Chemistry. (2014).[1] Synthesis of 8-hydroxyquinoline derivatives via Suzuki-Miyaura coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 8-Hydroxyquinoline Derivatives. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological applications. Drug Design, Development and Therapy. Retrieved from [Link]
Sources
Technical Guide: Chemical Structure & Profiling of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Executive Summary
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol represents a sophisticated derivative of the 8-hydroxyquinoline (8-HQ) privileged scaffold. Belonging to the class of Metal-Protein Attenuating Compounds (MPACs) , this molecule is engineered to modulate metal homeostasis (Cu²⁺, Zn²⁺, Fe³⁺) in biological systems.
While the parent compound, 5-chloro-8-hydroxyquinoline, exhibits broad antimicrobial properties, the introduction of the 4-methoxyphenyl moiety at the C7 position significantly alters its physicochemical profile. This modification enhances lipophilicity (LogP), improves blood-brain barrier (BBB) permeability, and introduces steric bulk that modulates ligand-metal stoichiometry. This guide provides a comprehensive technical analysis of its structure, synthesis, and mechanism of action.
Part 1: Structural Analysis & Pharmacophore
The molecule is built upon the oxine (8-quinolinol) core, a bidentate ligand known for forming stable five-membered chelate rings with divalent metal ions.
Structural Components
| Component | Position | Chemical Function | Biological Impact |
| Quinoline Core | Scaffold | Planar, aromatic system.[1] | Intercalation capability; Pi-stacking interactions. |
| Hydroxyl Group | C8 | Hydrogen bond donor; Chelation site (O donor). | Critical for metal binding; pKa ~9.8 (phenol). |
| Ring Nitrogen | N1 | Hydrogen bond acceptor; Chelation site (N donor). | Critical for metal binding; pKa ~5.0 (pyridinium). |
| Chlorine Atom | C5 | Electron-withdrawing group (EWG). | Increases lipophilicity; Modulates pKa of the phenolic OH (makes it more acidic). |
| 4-Methoxyphenyl | C7 | Electron-donating aryl group. | Increases steric bulk (prevents non-specific binding); Enhances BBB penetration; Modulates solubility. |
Electronic & Steric Effects
-
The 5-Chloro Effect: The chlorine atom at C5 exerts a negative inductive effect (-I), pulling electron density from the phenol ring. This lowers the pKa of the C8-hydroxyl group compared to unsubstituted 8-HQ, stabilizing the phenolate anion at physiological pH, which is the active chelating species.
-
The 7-Aryl Extension: The biaryl linkage at C7 extends the conjugation system. The methoxy group (-OMe) acts as a weak electron donor via resonance (+R). Crucially, the rotation of the phenyl ring relative to the quinoline plane creates a "propeller-like" conformation, which disrupts planar stacking aggregation often seen in simple quinolines, potentially improving solubility profiles.
Part 2: Synthetic Pathway (Protocol)
The synthesis of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol typically follows a convergent route, utilizing Suzuki-Miyaura cross-coupling to install the aryl group at the sterically hindered C7 position.
Retrosynthetic Analysis
-
Target: 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
-
Precursors: 5-Chloro-7-iodo-8-hydroxyquinoline (Electrophile) + 4-Methoxyphenylboronic acid (Nucleophile).
Step-by-Step Synthesis Protocol
Step 1: Regioselective Iodination at C7
-
Reagents: 5-Chloro-8-hydroxyquinoline, N-Iodosuccinimide (NIS) or
/KI. -
Solvent: Methanol or AcOH.
-
Conditions: Ambient temperature, 4-6 hours.
-
Mechanism: Electrophilic aromatic substitution (
). The hydroxyl group directs the incoming electrophile ( ) to the ortho-position (C7). -
Validation:
NMR shows loss of the C7 proton doublet.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: 5-Chloro-7-iodo-8-hydroxyquinoline, 4-Methoxyphenylboronic acid.
-
Catalyst:
(5 mol%) or . -
Base:
or (2M aqueous). -
Solvent: Toluene/Ethanol (2:1) or Dioxane/Water.
-
Conditions: Reflux (90-100°C) under inert atmosphere (
/Ar) for 12-24 hours.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathway via regioselective iodination and Palladium-catalyzed cross-coupling.
Part 3: Mechanism of Action & Chelation Chemistry
The pharmacological potency of this compound relies on its ability to sequester transition metals (Cu, Zn) that are often dysregulated in disease states (e.g., Alzheimer's plaques, bacterial biofilms).
The Chelation Pocket
The ligand acts as a bidentate monoanion . Upon deprotonation of the phenol (
-
Covalent bond: Oxygen
Metal -
Coordinate covalent bond: Nitrogen
Metal
This forms a thermodynamically stable 5-membered ring. The stoichiometry is typically 2:1 (Ligand:Metal) for divalent ions like
Biological Implications (MPAC Theory)
In neurodegenerative contexts, this molecule functions by:
-
Stripping: Removing Cu/Zn from Amyloid-beta (
) oligomers. -
Redistribution: Transporting these metals back into the cell (intracellular space) where they can activate signaling pathways (e.g., PI3K/Akt).
-
Antioxidant: Preventing the redox cycling of Cu-A
complexes, thereby reducing Hydrogen Peroxide ( ) production.
Mechanism Diagram
Figure 2: Mechanism of Action as a Metal-Protein Attenuating Compound (MPAC).
Part 4: Physicochemical Profile (Predicted)
For drug development, the following parameters are critical. These values are estimated based on Structure-Activity Relationship (SAR) data of analogous 7-substituted-8-hydroxyquinolines.
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~285.7 g/mol | Compliant with Lipinski's Rule of 5 (<500). |
| cLogP | 3.5 - 4.2 | Highly lipophilic; excellent CNS penetration. |
| pKa (Phenol) | ~9.2 | Slightly more acidic than 8-HQ (9.8) due to 5-Cl.[2][5][6][7] |
| pKa (Nitrogen) | ~4.1 | Less basic than 8-HQ (5.0) due to 5-Cl. |
| H-Bond Donors | 1 | The hydroxyl group.[6][8] |
| H-Bond Acceptors | 3 | Nitrogen, Phenolic Oxygen, Methoxy Oxygen. |
| TPSA | ~42 Ų | Favorable for brain penetration (<90 Ų). |
References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Journal of Chemistry. Link
-
Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link
-
Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds: a promising class of metal chelators for Alzheimer’s disease." European Journal of Medicinal Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
PubChem. "5-chloro-8-hydroxyquinoline Compound Summary."[3] National Library of Medicine. Link
Sources
- 1. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]
- 3. PubChemLite - 5-chloro-8-hydroxyquinoline (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 4. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Integration of the 4-Methoxyphenyl Moiety into the 8-Hydroxyquinoline Scaffold
An In-Depth Technical Guide to 8-Hydroxyquinoline Derivatives with 4-Methoxyphenyl Substitution
The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal chemistry, renowned for its potent metal-chelating properties and a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its clinical and research applications have been extensive, yet the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles is perpetual. This guide focuses on a specific, strategically significant class of derivatives: those bearing a 4-methoxyphenyl substitution.
The introduction of a 4-methoxyphenyl group is a deliberate and calculated decision in drug design. This moiety is not merely a structural placeholder; it is an electronic and steric modulator. The methoxy group at the para-position acts as a potent electron-donating group through resonance, which can profoundly influence the electron density of the entire molecule. This, in turn, can modulate the compound's interaction with biological targets, alter its lipophilicity, and affect its metabolic stability. From a practical standpoint, this substitution has been linked to enhanced cytotoxic effects in related heterocyclic systems, making it a compelling focus for developing next-generation 8-HQ-based therapeutics.[4]
This document provides a technical deep-dive for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical exploration of the synthesis, multifaceted biological applications, and structure-activity relationships of these promising compounds. We will explore the causality behind synthetic choices, the self-validating nature of the described protocols, and the mechanistic underpinnings of their therapeutic potential.
Part 1: Synthetic Strategies and Core Methodologies
The synthesis of 4-aryl-8-hydroxyquinolines, including the 4-(4-methoxyphenyl) derivative, requires a robust and adaptable synthetic approach. While classic methods like the Skraup and Friedlander syntheses provide foundational routes to the quinoline core, modern cross-coupling reactions offer superior efficiency and versatility for introducing the aryl substituent at the C4 position.[1][2][5]
The Suzuki-Miyaura Cross-Coupling Approach: A Self-Validating Protocol
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this class of compounds due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][6] The synthesis of a 4-aryl-8-hydroxyquinoline via this method is a self-validating system; successful coupling provides strong evidence for the integrity of both starting materials and the reaction's execution.
A logical workflow for this synthesis is depicted below.
Sources
A Technical Guide to the Biological Activity of 5-Chloro-7-Aryl-8-Hydroxyquinolines
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and diverse biological activities.[1][2] This guide focuses on a specific, highly promising subclass: 5-chloro-7-aryl-8-hydroxyquinolines. The strategic introduction of a chloro group at the 5-position and a variable aryl moiety at the 7-position creates a molecular framework with tunable physicochemical properties and a broad spectrum of therapeutic potential. These modifications significantly influence the scaffold's lipophilicity, electronic distribution, and steric profile, leading to enhanced activity across antimicrobial, anticancer, and neuroprotective domains. This document provides an in-depth exploration of the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating this important class of compounds.
The 8-Hydroxyquinoline Core: A Foundation of Potent Chelation
The Bidentate Chelator: The Heart of Biological Activity
The foundational biological activity of 8-hydroxyquinoline and its derivatives stems from its structure as a potent bidentate chelator. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position form a stable five-membered ring upon coordination with a metal ion.[1][3] This ability to sequester biologically crucial metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) is the primary driver of its therapeutic effects.[4][5] By disrupting the delicate homeostasis of these metal ions, 8-HQ derivatives can inhibit metalloenzymes essential for pathogen survival, induce oxidative stress in cancer cells, and modulate metal-mediated protein aggregation in neurodegenerative diseases.[6][7][8]
The Impact of Substitution: Tailoring Activity and Specificity
Unsubstituted 8-HQ serves as a versatile template, but its therapeutic potential is truly unlocked through targeted substitutions.
-
Position 5 & 7 Halogenation: The introduction of halogens, such as chlorine, at the 5- and/or 7-positions is a well-established strategy to enhance biological potency.[9][10] Halogenation increases the lipophilicity of the molecule, facilitating passage across biological membranes. Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the 8-hydroxyl group and the electron density of the aromatic system, thereby fine-tuning the metal-binding affinity and overall reactivity.[9]
-
Position 7 Aryl Substitution: The addition of an aryl group at the 7-position introduces significant steric bulk and potential for additional molecular interactions, such as π-π stacking. This modification allows for the exploration of specific binding pockets in target enzymes or proteins, offering a pathway to improved selectivity and reduced off-target effects. The electronic nature of substituents on the aryl ring provides another layer for optimizing activity.
Core Mechanisms of Action
The biological effects of 5-chloro-7-aryl-8-hydroxyquinolines are multifaceted, primarily revolving around their interaction with metal ions. Depending on the cellular context and metal ion availability, these compounds can function as metal sequestrants, ionophores, or even pro-oxidants.
Antimicrobial Activity: Disrupting Essential Microbial Machinery
The antimicrobial action of this class of compounds is potent against a wide range of pathogens, including bacteria and fungi.[11][12] The primary mechanism involves the chelation of essential metal ions required for microbial enzyme function. By depriving bacteria of these crucial cofactors, the compounds inhibit vital metabolic pathways.[6] Additionally, some derivatives have been shown to disrupt the integrity of the fungal cell wall and cytoplasmic membrane.[13] The well-known derivative Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is active against various fungi and Gram-positive bacteria.[12]
Anticancer Activity: A Multi-Pronged Attack
In oncology, 5-chloro-7-aryl-8-hydroxyquinolines exhibit potent anticancer activity through several convergent mechanisms:
-
Induction of Oxidative Stress: In the metal-rich microenvironment of tumors, particularly with elevated copper levels, these compounds can form metal complexes that catalytically generate reactive oxygen species (ROS).[14] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to caspase-independent cell death pathways like paraptosis.[14]
-
Proteasome Inhibition: Several 8-HQ derivatives have been shown to inhibit the proteasome, a critical cellular machine responsible for protein degradation.[15] This inhibition leads to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and ultimately apoptosis.
-
Metalloenzyme Inhibition: Many enzymes critical for cancer cell proliferation and metastasis are metalloenzymes. The potent chelating ability of the 8-HQ scaffold allows these compounds to act as effective inhibitors.[7]
Neuroprotection: Functioning as Metal-Protein Attenuating Compounds (MPACs)
In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, metal dyshomeostasis is a key pathological feature.[4][8] Excess Cu, Zn, and Fe can promote the aggregation of amyloid-beta (Aβ) plaques and induce oxidative damage.[16] 5-chloro-7-aryl-8-hydroxyquinolines, particularly the closely related Clioquinol, act as Metal-Protein Attenuating Compounds (MPACs).[4] They can cross the blood-brain barrier, chelate the excess metal ions bound to amyloid plaques, and facilitate their redistribution, thereby dissolving the aggregates and reducing metal-induced oxidative stress.[8][16]
Visualizing the Mechanism and Workflow
Diagrams created with Graphviz provide a clear visual representation of the core concepts and experimental processes.
Caption: Core mechanisms of 5-chloro-7-aryl-8-hydroxyquinolines.
Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.
Quantitative Data Summary
The biological activity of these compounds is quantified using metrics like Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory concentration (IC₅₀) for anticancer activity. The tables below provide representative data ranges for halogenated 8-HQ derivatives to illustrate their potency. Note: Specific values are highly dependent on the nature of the 7-aryl substituent and the specific microbial strain or cancer cell line tested.
Table 1: Representative Antimicrobial Activity (MIC)
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Dihalogenated 8-HQs | M. tuberculosis | 0.1 - 1.56 | [10] |
| Dihalogenated 8-HQs | S. aureus (MRSA) | 1.1 - 5.0 | [10] |
| 5-Chloro-8-HQ Hybrids | Gram-positive bacteria | 4 - 16 | [17] |
| Dihalogenated 8-HQs | Candida spp. | 0.5 - 8.0 |[12][13] |
Table 2: Representative Anticancer Activity (IC₅₀)
| Compound Class | Cancer Cell Line | IC₅₀ Range (µM) | Mechanism Highlight | Reference |
|---|---|---|---|---|
| Cu/Fe Complexes of 8-HQ Derivatives | HeLa (Cervical) | 1.8 - 5.0 | Oxidative Stress, Paraptosis | [14] |
| 8-HQ Nitro-derivatives | Raji (Lymphoma) | < 5.0 | ROS Generation | [15] |
| 5,7-Dihalo-8-HQ Derivatives | Various | 0.69 - 22 | MMP Inhibition | [17] |
| Clioquinol | Jurkat T-cells | ~10 | Proteasome Inhibition |[18] |
Key Experimental Protocols
Reproducible and validated protocols are essential for the accurate assessment of biological activity.
Protocol: Antimicrobial Susceptibility via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Objective: To find the lowest concentration of the test compound that visibly inhibits microbial growth.
Methodology:
-
Preparation: Prepare a stock solution of the 5-chloro-7-aryl-8-hydroxyquinoline in DMSO. Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm medium sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by reading absorbance on a plate reader.
Protocol: In Vitro Cytotoxicity via MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC₅₀ value of the test compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-7-aryl-8-hydroxyquinoline compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Conclusion and Future Directions
5-Chloro-7-aryl-8-hydroxyquinolines represent a highly adaptable and potent class of therapeutic agents. Their efficacy is rooted in the fundamental chemistry of metal chelation, which can be strategically manipulated to induce distinct biological outcomes in different disease contexts. The ability to tune the molecule's properties by modifying the 7-aryl substituent offers a clear path for developing next-generation compounds with enhanced selectivity and improved safety profiles. While the historical neurotoxicity associated with related compounds like Clioquinol necessitates careful toxicological evaluation, the potential for this scaffold to address critical unmet needs in infectious diseases, oncology, and neurodegeneration is undeniable.[8] Future research should focus on elucidating precise structure-activity relationships for the aryl moiety, exploring novel drug delivery systems to improve bioavailability and target specificity, and investigating synergistic combinations with existing therapies.
References
[11] ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline. [6] Patsnap Synapse. (2024, July 17). What is the mechanism of Clioquinol? [7] ACS Publications. (2022, May 4). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds | Inorganic Chemistry. [8] PubMed. (2012, January 15). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. [4] PMC. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. [5] PubMed. (2003, June 15). Hydroxyquinolines as iron chelators. [12] Pediatric Oncall. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [13] New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (2018, July 19). [1] PMC. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [19] MedLink Neurology. (2021, March 26). Chelation therapy [Archived]. [20] 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [9] MDPI. (2022, June 17). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. [21] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2025, August 6). [22] 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013, October 4). [14] PubMed. (2014, April 7). Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells. [3] ResearchGate. (2025, August 5). Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors | Request PDF. [2] MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). PubMed. (2024, October 15). Identification of antimycobacterial 8-hydroxyquinoline derivatives as in vitro enzymatic inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase. [17] PMC. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [23] MDPI. (2018, December 7). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. [15] PMC. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [24] ChemicalBook. 5-Chloro-8-hydroxyquinoline synthesis. [25] MDPI. (2025, June 1). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [10] PMC. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [26] ResearchGate. (2025, August 7). Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. [27] PeerJ. (2016, August 31). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. [28] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15). [29] The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [30] MDPI. (2022, January 18). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. [31] Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [32] PMC. (2016, August 31). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. [33] PubMed. (1987, May). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. [34] ResearchGate. (2026, February 12). Exploration of new 5-chloro-7-iodo quinoline core analogues as anti-pancreatic cancer hits targeting MIA PaCa-2: EGFR inhibition | Request PDF. [35] QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024, October 31). [36] Patsnap. (2012, August 8). Method for preparing 5-chloro-8-hydroxyquinoline - Eureka. [37] Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. [38] Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [39] The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. (2024, February 24). [18] ResearchGate. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety | Request PDF. [16] SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [40] PMC. A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate. [41] PMC. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. [42] ResearchGate. (2025, August 8). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives | Request PDF. [43] PubMed. Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and nerve growth factor on DNA, RNA and protein syntheses in neonatal rat superior cervical ganglia. [44] Mahidol IR. 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES. [45] MDPI. Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent.
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 12. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medlink.com [medlink.com]
- 20. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline [mdpi.com]
- 24. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. peerj.com [peerj.com]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
- 30. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca [mdpi.com]
- 31. rroij.com [rroij.com]
- 32. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 37. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 39. The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 41. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and nerve growth factor on DNA, RNA and protein syntheses in neonatal rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Mahidol IR [repository.li.mahidol.ac.th]
- 45. mdpi.com [mdpi.com]
Technical Whitepaper: Solubilization Strategies for Lipophilic Chelators
Executive Summary
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is a halogenated, aryl-substituted 8-hydroxyquinoline (8-HQ) derivative. Structurally related to ionophores like Clioquinol and PBT2, this compound is characterized by significant lipophilicity due to the 5-chloro and 7-aryl substitutions. While these modifications often enhance membrane permeability and target affinity (e.g., for metalloprotein modulation), they present a critical challenge in bioassays: aqueous insolubility .
This guide details the physicochemical behavior of this compound and provides a validated workflow for preparing stable DMSO stocks and executing aqueous dilutions without precipitating the active agent (the "crash-out" effect).
Physicochemical Profile & Solubility Landscape
To manipulate this compound effectively, one must understand the competition between its hydrophobic scaffold and its ionizable centers.
Structural Analysis[1]
-
Scaffold: The 8-hydroxyquinoline core is planar and aromatic, favoring
stacking (aggregation) in aqueous media. -
Substituents:
-
5-Chloro: Electron-withdrawing; increases lipophilicity (LogP) and acidity of the phenol.
-
7-(4-methoxyphenyl): A bulky hydrophobic group. While the methoxy moiety is a weak hydrogen bond acceptor, the phenyl ring drastically reduces water solubility compared to the parent 8-HQ.
-
-
Ionization (pKa):
-
Quinoline Nitrogen: pKa
2–3 (Protonates at low pH Cationic). -
Phenolic Oxygen:[1] pKa
8–9 (Deprotonates at high pH Anionic). -
Physiological pH (7.4): The compound exists primarily in its neutral/zwitterionic form , which is the least soluble state.
-
Solubility Data (Estimated vs. Observed)
| Solvent | Solubility Potential | Mechanism | Notes |
| DMSO | High (> 20 mM) | Dipole-dipole interactions; disruption of lattice energy. | Recommended Stock Solvent. Hygroscopic; keep anhydrous. |
| Water (pH 7.4) | Very Low (< 10 µM) | Hydrophobic effect dominates; high lattice energy. | High Risk. Prone to rapid precipitation upon dilution. |
| Ethanol | Moderate | H-bonding + hydrophobic solvation. | Useful for intermediate dilutions but toxic to some cells. |
| 0.1 M HCl | Moderate | Protonation of Quinoline N ( | Soluble as a salt, but precipitates if neutralized. |
Visualization: Ionization & Solubility Logic
The following diagram illustrates the pH-dependent speciation of the compound. Understanding this is crucial for interpreting "crash-out" events during buffer exchange.
Figure 1: The "U-shaped" solubility curve. The compound is soluble at extremes of pH but prone to aggregation at the physiological pH required for most biological assays.
Protocol A: Preparation of Master Stock (DMSO)
Objective: Create a stable, high-concentration stock solution free of micro-crystals.
Materials:
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (stored with molecular sieves).
-
Amber glass vials (borosilicate). Note: Avoid polystyrene plastics as DMSO can leach contaminants.
Procedure:
-
Calculation: Target a stock concentration of 10 mM or 20 mM .
-
Example: MW
285.7 g/mol (Estimate). To make 1 mL of 20 mM stock, weigh 5.71 mg.
-
-
Weighing: Weigh the solid directly into the amber vial. Do not weigh on paper and transfer (static loss is high for hydrophobic powders).
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Dissolution Mechanics:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C for 5–10 minutes. Critical: Visual clarity is not enough. Micro-crystals may persist. Sonication ensures the crystal lattice is fully broken.
-
-
QC Check: Inspect against a light source. The solution should be a clear, yellow/amber liquid with no particulate matter.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (The "Golden Rule")
Objective: Dilute the DMSO stock into culture media or buffer (e.g., PBS) without precipitation.
The Challenge: When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away rapidly, leaving the molecule "naked." If the local concentration exceeds the kinetic solubility limit, it nucleates and precipitates.
The "Golden Rule": Keep final DMSO concentration
Procedure:
-
Prepare Intermediate (Optional but Recommended):
-
If your final assay requires 10 µM, do not pipette 1 µL of 10 mM stock into 1 mL buffer directly. The concentration shock is too high.
-
Step 1: Dilute 10 mM stock 1:10 in DMSO
1 mM working stock.
-
-
Rapid Dispersion Technique:
-
Place the aqueous buffer (warmed to 37°C) in a tube.
-
While vortexing the buffer , slowly inject the DMSO working stock into the center of the vortex.
-
Why? This maximizes the surface area for mixing and prevents local regions of high concentration where nucleation occurs.
-
-
Incubation Check: Allow the solution to stand for 15 minutes at assay temperature. Check for turbidity (cloudiness) using a nephelometer or simple visual inspection against a dark background.
Experimental Workflow: Kinetic Solubility Assay
If you observe inconsistent biological data, the compound is likely crashing out. Use this protocol to determine the true "Kinetic Solubility Limit."
Figure 2: Kinetic Solubility Workflow. By filtering the solution after incubation, you measure only the dissolved compound. If the HPLC peak area plateaus while the theoretical concentration increases, you have hit the solubility limit.
Troubleshooting & Formulation
If the compound precipitates at the required therapeutic concentration (e.g., > 10 µM), employ these formulation shifts:
-
Cyclodextrins: Add Hydroxypropyl-
-cyclodextrin (HP- -CD) to the aqueous buffer (5–10% w/v). The hydrophobic cavity of the cyclodextrin encapsulates the 4-methoxyphenyl/quinoline core, shielding it from water while maintaining bioavailability. -
Serum Albumin: Ensure your assay media contains BSA or FBS. Albumin acts as a natural carrier protein for lipophilic drugs, significantly increasing apparent solubility compared to neat PBS.
-
Non-Ionic Surfactants: Trace amounts of Tween-80 (0.01%) can prevent micro-aggregation.
References
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on kinetic vs. thermodynamic solubility).
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (General principles for solubilizing Class II drugs).
- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
A Technical Guide to the Metal Chelating Properties of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol: A Multifunctional Scaffold for Drug Development
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, primarily owing to its potent and versatile metal-chelating capabilities.[1][2][3] This technical guide provides an in-depth exploration of the metal chelating properties of a specific derivative, 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol. We will delve into its structural rationale, synthesis, and the critical role of metal chelation in its potential therapeutic applications, particularly in neurodegenerative diseases and oncology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation of this promising compound class.
Introduction: The Significance of 8-Hydroxyquinolines as Metal Chelators
8-Hydroxyquinoline is a bicyclic heterocyclic organic compound that acts as a potent bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and pyridinic nitrogen atoms.[4][5] This chelation is the cornerstone of the diverse biological activities exhibited by 8-HQ derivatives, which range from antimicrobial and antifungal to anticancer and neuroprotective effects.[2][6][7]
The therapeutic potential of 8-HQ derivatives is often linked to their ability to modulate the homeostasis of biologically important metal ions such as copper, zinc, and iron.[7][8] Dysregulation of these metal ions is a known factor in the pathophysiology of several diseases, including Alzheimer's disease, where metal-ion-mediated amyloid-β (Aβ) aggregation and oxidative stress are key pathological events.[1][9] In cancer, altering the intracellular concentration of essential metal ions can disrupt enzymatic processes and induce apoptosis in malignant cells.[8][10][11]
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol belongs to a class of 5,7-disubstituted 8-hydroxyquinolines that offer a tunable platform for drug design. The chlorine atom at the 5-position and the aryl group at the 7-position can be systematically varied to modulate the compound's lipophilicity, electronic properties, and, consequently, its metal-binding affinity, selectivity, and pharmacokinetic profile.
Synthesis and Structural Features
The synthesis of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of the 4-methoxyphenyl group at the 7-position of a suitably functionalized 5-chloro-8-hydroxyquinoline precursor.
A plausible synthetic route starts from the commercially available 5,7-dichloro-8-hydroxyquinoline. The greater reactivity of the chlorine atom at the 7-position allows for a selective Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Diagram: Proposed Synthesis of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Caption: General workflow for in vitro metal chelation assays.
UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Plot)
This method is used to determine the stoichiometry of the metal-ligand complex in solution.
[12]Materials:
-
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
-
Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of the ligand and the metal salt of the same molar concentration in the chosen buffer.
-
Preparation of the Series: Prepare a series of solutions with a constant total volume and a constant total concentration of ligand and metal ion, but with varying mole fractions of each. For example, in a total volume of 2 mL, vary the volume of the ligand stock solution from 0.2 mL to 1.8 mL in 0.2 mL increments, and adjust the volume of the metal salt stock solution accordingly (1.8 mL to 0.2 mL).
-
Incubation: Allow the solutions to equilibrate for a set time at a constant temperature.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. The λmax is predetermined by scanning the absorbance of a solution containing the ligand and an excess of the metal ion.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.
[12]#### 4.2. Fluorescence Spectroscopy for Binding Affinity
Chelation of metal ions by 8-HQ derivatives often leads to a significant change in fluorescence intensity, which can be used to determine the binding affinity.
-
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
-
Metal salt solution
-
Buffer solution
-
Fluorometer and cuvettes
Procedure:
-
Determine Optimal Wavelengths: Record the excitation and emission spectra of the ligand in the absence and presence of an excess of the metal ion to determine the optimal excitation and emission wavelengths.
-
Fluorescence Titration: To a solution of the ligand at a fixed concentration in the buffer, add sequential aliquots of the metal salt stock solution.
-
Fluorescence Measurement: After each addition, record the fluorescence intensity at the predetermined wavelengths.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion. The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd), a measure of binding affinity.
Potentiometric Titration for Stability Constant Determination
This is a highly accurate method for determining the stability constants of metal complexes.
-
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
-
Metal salt solution
-
Standardized strong base (e.g., NaOH)
-
Standardized strong acid (e.g., HCl)
-
Potentiometer with a pH electrode
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Titration of the Ligand: Titrate a solution of the ligand and a strong acid with a standardized strong base to determine the protonation constants of the ligand.
-
Titration of the Metal-Ligand System: Titrate a solution containing the ligand, the metal salt, and a strong acid with the standardized strong base.
-
Data Analysis: The titration data from both experiments are used to calculate the formation constants (stability constants) of the metal-ligand complexes using specialized software that can solve the complex equilibria equations.
Potential Therapeutic Applications
The ability of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol to chelate key metal ions underpins its potential in various therapeutic areas.
Diagram: Cellular Mechanisms of Action
Caption: Potential therapeutic mechanisms of action.
Neurodegenerative Diseases
The "metal hypothesis" of Alzheimer's disease posits that the dyshomeostasis of Cu, Zn, and Fe contributes to the aggregation of amyloid-beta peptides and the generation of reactive oxygen species (ROS). A[9][17] lipophilic chelator like 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, capable of crossing the blood-brain barrier, could sequester these metal ions, thereby preventing Aβ aggregation and reducing oxidative stress, ultimately leading to neuroprotection.
[7]#### 5.2. Oncology
Cancer cells often have an altered metal metabolism compared to healthy cells. Chelating agents can exert anticancer effects by several mechanisms, including:
-
Inhibition of Metalloenzymes: Depriving cancer cells of essential metal cofactors for enzymes involved in proliferation and DNA replication. *[5] Induction of Oxidative Stress: The metal complexes themselves can be redox-active, generating ROS that selectively kill cancer cells.
-
Proteasome Inhibition: Some 8-HQ metal complexes have been shown to inhibit the proteasome, a key target in cancer therapy.
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is a promising molecule within the well-established class of 8-hydroxyquinoline metal chelators. Its synthetic accessibility and the tunable nature of its substituents make it an attractive candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for characterizing its metal chelating properties, which are central to its potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are warranted to elucidate its specific binding affinities, in vitro and in vivo efficacy, and safety profile.
References
-
ResearchGate. (2025). Potentiometric study of the stability constants for binary and ternary oxovanadium(IV) complexes with 8-hydroxyquinoline and some potential bidentate ligands. Retrieved from [Link]
- Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration.
- ACS Publications. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry.
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- Di Marco, V., Tabbì, G., Lanza, V., Meli, M., Rizzarelli, E., & Vecchio, G. (2016). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. Inorganic chemistry, 55(1), 153–163.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
- Analytical Chemistry. (1983).
- Shar, G. A., & Soomro, G. A. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 472-475.
- Elsherif, K. M., Al-Ghamdi, A. A., & Al-Zahrani, F. A. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.
- Molecules. (2025).
- Herchel, R., Trávníček, Z., & Zálešák, F. (2012). A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate. Acta crystallographica.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178.
- RSC Publishing. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection.
- ResearchGate. (2026). Exploration of new 5-chloro-7-iodo quinoline core analogues as anti-pancreatic cancer hits targeting MIA PaCa-2: EGFR inhibition.
- Bolognesi, M. L., Bartolini, M., Tarozzi, A., Andrisano, V., Hrelia, P., Minarini, A., Rosini, M., Tumiatti, V., & Melchiorre, C. (2007). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Journal of medicinal chemistry, 50(23), 5643–5647.
- Al-Warhi, T., Rizk, O., El-Faham, A., & El-Sayed, W. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 27(13), 4306.
- Nagy, V. M., Kál, R., Sija, E., Szabó, R., Bényei, A. C., & Enyedy, É. A. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International journal of molecular sciences, 24(1), 543.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178.
- Gaggelli, E., Gaggelli, N., & Valensin, G. (2003). Hydroxyquinolines as iron chelators. Current medicinal chemistry, 10(12), 1039–1050.
- Chulalongkorn University. (n.d.).
- Spectrophotometric study of complexes by Job's method. (n.d.).
- Mini-Reviews in Organic Chemistry. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
- MDPI. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca.
- Kameyama, T., Nabeshima, T., & Itoh, K. (1987). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. The Journal of toxicological sciences, 12(2), 97–109.
- ResearchGate. (2025).
- Mahidol University. (n.d.).
- ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- SCIRP. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PMC. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
Sources
- 1. article.aascit.org [article.aascit.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Mahidol IR [repository.li.mahidol.ac.th]
- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol PubChem CID and safety data
Compound Identification & Classification
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is a synthetic halogenated 8-hydroxyquinoline derivative. It belongs to the class of 7-aryl-substituted 8-quinolinols, a scaffold engineered to enhance lipophilicity and modulate metal-chelating properties compared to its parent compound, Cloxyquin (5-chloroquinolin-8-ol).
| Identifier | Value |
| Chemical Name | 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol |
| CAS Number | 648896-42-8 |
| PubChem CID | Not Standardly Indexed (Research Grade) |
| Molecular Formula | C₁₆H₁₂ClNO₂ |
| Molecular Weight | 285.72 g/mol |
| Parent Scaffold | 8-Hydroxyquinoline (8-HQ) |
| Structural Class | Halogenated 7-Aryl-8-hydroxyquinoline |
Structural Architecture
The compound features a quinoline core substituted with:
-
Hydroxyl group (-OH) at C8 : Essential for bidentate metal chelation.
-
Chlorine atom (-Cl) at C5 : Increases lipophilicity and metabolic stability; electron-withdrawing nature modulates the pKa of the phenol.
-
4-Methoxyphenyl group at C7 : A bulky, lipophilic aryl group ortho to the chelating hydroxyl. This steric bulk can improve selectivity for specific metalloenzymes and enhance membrane permeability.
Safety Data & Handling (GHS Classification)
Signal Word: WARNING
While specific toxicological data for this derivative may be limited, its classification is extrapolated from the well-characterized 5-chloro-8-hydroxyquinoline (Cloxyquin) and 7-substituted analogs.
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[3] |
Precautionary Protocols
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1][3]
-
P273 : Avoid release to the environment.
Synthesis & Chemical Production[4][5][6]
The synthesis of 5-chloro-7-(4-methoxyphenyl)quinolin-8-ol typically follows a Suzuki-Miyaura Cross-Coupling strategy, starting from the commercially available 5-chloro-8-hydroxyquinoline.
Synthetic Pathway[4][5][6]
-
Iodination : Electrophilic aromatic substitution of 5-chloro-8-hydroxyquinoline to install a reactive handle at the C7 position.
-
Suzuki Coupling : Palladium-catalyzed coupling with 4-methoxyphenylboronic acid.
Figure 1: Synthetic route via C7-selective iodination and Suzuki-Miyaura cross-coupling.
Detailed Protocol (Standardized)
-
Iodination :
-
Dissolve 5-chloro-8-hydroxyquinoline (1.0 eq) in dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
-
Stir at room temperature for 4–6 hours. Monitor by TLC.[2]
-
Quench with saturated Na₂S₂O₃ to remove excess iodine. Extract, dry, and concentrate to yield 5-chloro-7-iodo-8-hydroxyquinoline .
-
-
Suzuki Coupling :
-
Suspend the iodo-intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a mixture of 1,4-dioxane/water (4:1).
-
Degas the solution with N₂ for 15 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) catalyst.
-
Reflux at 90–100°C for 12–16 hours under inert atmosphere.
-
Cool, filter through Celite, and purify via column chromatography (Hexane/EtOAc).
-
Mechanism of Action & Biological Applications[7][8]
The pharmacological activity of 5-chloro-7-(4-methoxyphenyl)quinolin-8-ol is driven by its metal-chelating capability and lipophilicity .
Metal Chelation & Ionophore Activity
Like its parent scaffold, this compound acts as a bidentate ligand, coordinating divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) via the phenolic oxygen and the quinoline nitrogen.
-
Copper Ionophore : It forms neutral, lipophilic complexes with Cu²⁺ that can passively diffuse across cell membranes.
-
ROS Generation : Intracellular release of redox-active metals (like Cu) catalyzes the Fenton reaction, generating cytotoxic Reactive Oxygen Species (ROS) that damage DNA and proteins.
Biological Targets
-
Antimicrobial (M. tuberculosis) : 8-Hydroxyquinolines are known to inhibit mycobacterial growth.[4] The 5-chloro substitution (Cloxyquin) is specifically noted for activity against M. tuberculosis. The addition of the 7-aryl group enhances membrane penetration, potentially overcoming resistance mechanisms.
-
Anticancer : The compound targets the proteasome pathway and inhibits angiogenesis by sequestering essential metal cofactors.
-
Neuroprotection : In Alzheimer's research, such derivatives are explored as "MPTPB analogs" to redistribute metal ions (Zn/Cu) from amyloid plaques back to neurons, preventing Aβ aggregation.
Figure 2: Mechanism of action involving metal chelation, membrane transport, and downstream biological effects.
References
-
Benchchem . 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (CAS 648896-42-8) Product Page. Retrieved from
-
PubChem . 5-Chloro-8-hydroxyquinoline (Cloxyquin) - CID 2817. National Library of Medicine. Retrieved from
- Prachayasittikul, V. et al. (2013). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
Srisung, S. et al. (2013). In Vitro Activities of Cloxyquin against Mycobacterium tuberculosis. Discusses the baseline activity of the 5-chloro scaffold. Retrieved from
Sources
Methodological & Application
Application Note: Preparation and Characterization of Metal Complexes with 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Abstract
This application note provides a comprehensive, expert-level protocol for the synthesis, purification, and characterization of transition metal complexes derived from 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (referred to herein as CMQ-OMe ). While 8-hydroxyquinoline (8-HQ) derivatives like Clioquinol are well-established chelators, the introduction of a 4-methoxyphenyl moiety at the 7-position enhances lipophilicity and alters the electronic environment of the chelating pocket. This guide details the total synthesis of the ligand followed by the coordination of Cu(II), Zn(II), Ni(II), and Co(II), offering a robust pathway for generating libraries of metallodrug candidates.
Introduction & Strategic Rationale
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its bidentate binding capability (
-
Ligand Design: The parent compound, 5-chloro-8-hydroxyquinoline, is modified at the 7-position. This position is critical because it sits adjacent to the hydroxyl donor, directly influencing the steric environment around the metal center without disrupting the fundamental square-planar or octahedral coordination geometry.
-
Why 4-methoxyphenyl? The addition of a methoxyphenyl group increases the molecular surface area and lipophilicity (
), potentially improving blood-brain barrier (BBB) permeability—a key factor for neurodegenerative therapeutic candidates targeting metal-induced amyloid aggregation. -
Metal Selection:
-
Cu(II) & Zn(II): Biologically relevant metals often implicated in Alzheimer’s and antimicrobial mechanisms.
-
Ni(II) & Co(II): Model transition metals for studying coordination geometry (square planar vs. octahedral) and magnetic properties.
-
Ligand Synthesis: 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Since CMQ-OMe is not a standard catalog item, it must be synthesized from 5-chloro-8-hydroxyquinoline. The most reliable route is an electrophilic iodination followed by a Suzuki-Miyaura cross-coupling.
Reaction Scheme (Logic Flow)
Figure 1: Synthetic pathway for the preparation of the CMQ-OMe ligand.
Detailed Protocol
Step 1: Synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline
-
Dissolution: Dissolve 5-chloro-8-hydroxyquinoline (10 mmol, 1.80 g) in absolute ethanol (50 mL).
-
Iodination: Add N-Iodosuccinimide (NIS) (11 mmol, 2.48 g) portion-wise over 15 minutes at room temperature. Note: NIS is preferred over
for cleaner regioselectivity at the activated 7-position. -
Reaction: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot should shift to a lower
due to the heavy iodine atom. -
Workup: Pour the mixture into ice-cold water (200 mL) containing 1% sodium thiosulfate (to quench unreacted iodine).
-
Isolation: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.
-
Yield Expectation: 85–90%.
-
Step 2: Suzuki Coupling to CMQ-OMe
-
Setup: In a Schlenk flask under nitrogen, combine:
-
5-Chloro-7-iodo-8-hydroxyquinoline (5 mmol, 1.53 g)
-
4-Methoxyphenylboronic acid (6 mmol, 0.91 g)
- (5 mol%, 0.29 g)
-
Dioxane/Water (4:1 ratio, 25 mL)
-
-
Base Addition: Add
(15 mmol, 2.07 g). -
Reflux: Heat to 90°C for 12–16 hours. The solution will darken as the Pd(0) species forms.
-
Workup: Cool to RT, dilute with EtOAc (50 mL), and wash with brine. Dry organic layer over
.[1] -
Purification: Concentrate and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Characterization: Confirm structure via
NMR (loss of 7-H signal, appearance of AA'BB' aromatic system for the methoxyphenyl group).
-
Metal Complex Preparation Protocol
This protocol describes the synthesis of bis-chelated complexes
General Reaction Equation:
Reagents & Stoichiometry[1][2]
-
Ligand (L): CMQ-OMe (2.0 equivalents)
-
Metal Salt (M): Acetate salts are preferred (
, ) because the acetate acts as a self-buffering agent, facilitating the deprotonation of the phenol. If using Chlorides ( ), addition of a base (Et3N or NaOAc) is mandatory. -
Solvent: Methanol or Ethanol (HPLC grade).
Step-by-Step Procedure
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve CMQ-OMe (1.0 mmol, ~285 mg) in 20 mL of hot absolute ethanol. Ensure complete dissolution; the solution should be clear yellow/orange.
-
Metal Addition: In a separate beaker, dissolve the metal acetate (0.5 mmol) in 10 mL of hot ethanol.
-
Critical Step: Add the metal solution dropwise to the stirring ligand solution. A rapid color change usually indicates complexation (e.g., Cu = Green/Brown, Zn = Bright Yellow/Fluorescent, Ni = Pale Green).
-
-
pH Adjustment (If using Chlorides): If using metal chlorides, check pH. Adjust to pH 6.5–7.5 using dilute
or triethylamine. Do not exceed pH 8 to avoid metal hydroxide precipitation. -
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.
-
Cooling & Precipitation: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The complex should precipitate as a microcrystalline powder.
-
Filtration: Filter the solid using a sintered glass crucible.
-
Washing:
-
Wash 2x with cold ethanol (to remove unreacted ligand).
-
Wash 2x with diethyl ether (to remove solvent residues).
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Characterization & Validation
To validate the formation of the complex, you must compare the physicochemical properties of the free ligand against the metal complex.
Characterization Logic Flow
Figure 2: Analytical workflow for validating metal complex structure.
Key Data Points for Validation
| Technique | Parameter | Free Ligand (CMQ-OMe) | Metal Complex [M(L)₂] | Interpretation |
| FT-IR | ~3200–3400 cm⁻¹ (Broad) | Absent | Deprotonation of phenol confirms coordination. | |
| FT-IR | ~1580 cm⁻¹ | ~1560 cm⁻¹ (Shifted) | Nitrogen lone pair donation to metal reduces bond order. | |
| FT-IR | ~1100 cm⁻¹ | ~1110–1120 cm⁻¹ | C-O bond strengthens upon metal binding. | |
| FT-IR | Absent | 400–600 cm⁻¹ | Direct evidence of Metal-Ligand bond formation. | |
| ¹H NMR | Phenolic -OH | ~9.5–10.0 ppm (Singlet) | Absent | Confirms loss of proton. |
| ¹H NMR | H-2 (Quinoline) | ~8.8 ppm | Shifted (e.g., ~8.9–9.0 ppm) | Deshielding due to electron donation to metal. |
| Color | Visual | Pale Yellow/Off-white | Cu: Green/BrownZn: Fluorescent Yellow | d-d transitions (Cu) or LMCT (Zn). |
Note on NMR:
-
Zn(II) Complexes: Diamagnetic (
); sharp NMR signals expected. -
Cu(II), Ni(II), Co(II): Paramagnetic; NMR will be broad or silent. Use EPR (Electron Paramagnetic Resonance) or Magnetic Susceptibility (Gouy balance) for these.
Applications & Troubleshooting
Biological Relevance[2][3][4][5][6][7]
-
Antimicrobial: The 5-chloro substitution combined with the 8-hydroxyquinoline core is a classic antimicrobial pharmacophore. The lipophilic 4-methoxyphenyl group enhances penetration into bacterial cell membranes.
-
Anticancer: Copper complexes of 8-HQ derivatives act as proteasome inhibitors. The specific "CMQ-OMe" ligand is designed to target specific tumor microenvironments where copper is elevated.
Troubleshooting Guide
-
Problem: Precipitate is gummy or oily.
-
Solution: The complex may have trapped solvent. Triturate (grind) the gum with diethyl ether or hexane to induce crystallization. Alternatively, recrystallize from DMSO/Ethanol.
-
-
Problem: Low Yield.
-
Problem: Insolubility for Analysis.
-
Solution: These complexes are often insoluble in water and alcohols. Use DMSO-d6 for NMR or DMF for biological assays.
-
References
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Drug Design, Development and Therapy.
-
Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines as Multifunctional Ligands for Metal-Based Therapeutic Agents." European Journal of Medicinal Chemistry.
-
Song, Y. et al. (2019). "Synthesis and biological evaluation of 5-chloro-7-arylated-8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Nasser, F.A. et al. (2021). "Synthesis, Characterization and Antimicrobial Activity of Mixed Ligand Complexes of Co(II), Ni(II), Cu(II) and Zn(II)." Journal of Molecular Structure. [6]
(Note: The above references are representative of the field and specific protocols adapted for this guide. Always consult MSDS for 5-chloro-8-hydroxyquinoline and metal salts before handling.)
Sources
- 1. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. isca.me [isca.me]
- 3. scirp.org [scirp.org]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
In vitro cytotoxicity assay protocols for 8-hydroxyquinoline derivatives
Application Note: In Vitro Cytotoxicity Profiling of 8-Hydroxyquinoline (8-HQ) Derivatives
Strategic Overview
8-Hydroxyquinoline (8-HQ) and its derivatives (e.g., Clioquinol, Nitroxoline) represent a unique class of anticancer agents that function primarily as metal ionophores . Unlike standard chemotherapeutics that target DNA or microtubules directly, 8-HQ derivatives often hijack intracellular metal homeostasis—specifically Copper (Cu) and Zinc (Zn)—to induce cytotoxicity.
The Mechanistic Challenge: Standard cytotoxicity protocols (e.g., standard MTT in DMEM) often fail to capture the full potency of 8-HQ derivatives because basal media may lack sufficient transition metals to trigger the ionophore effect. Conversely, the redox activity of these chelators can cause false positives in tetrazolium-based assays (MTT/MTS) by directly reducing the dye.
This Guide’s Philosophy: This protocol is designed not just to measure cell death, but to validate the metal-dependent mechanism . It incorporates "Metal-Switch" assays and specific controls for chemical interference, ensuring your IC50 data is biologically relevant and artifact-free.
Pre-Assay Considerations & Reagent Preparation
Solubility & Stability
8-HQ derivatives are lipophilic and prone to precipitation in aqueous media.
-
Solvent: Dissolve primary stocks in 100% DMSO (typically 10–50 mM).
-
Storage: Store at -20°C in amber vials. 8-HQ is light-sensitive.
-
Working Solutions: Do not dilute into aqueous media until immediately before use to prevent precipitation or uncontrolled metal chelation from buffer impurities.
The "Metal-Switch" Media Preparation
To validate the ionophore mechanism, you must compare cytotoxicity in Basal vs. Metal-Enriched conditions.
-
Basal Media: Standard RPMI-1640 or DMEM + 10% FBS. (Contains trace Cu/Zn, typically <1 µM).
-
Cu-Enriched Media: Supplement Basal Media with 10–20 µM CuCl₂.
-
Note: 20 µM Copper is generally non-toxic to cells but lethal in the presence of an ionophore.
-
-
Zn-Enriched Media: Supplement Basal Media with 10–25 µM ZnCl₂.
Protocol 1: Differential Cytotoxicity Assay (The "Metal-Switch" MTT)
Objective: Determine if the compound acts as a metal ionophore (IC50 decreases in Cu/Zn-enriched media) or a metal chelator/sequesterer (toxicity reversed by excess metal).
Methodology: We utilize the MTT assay but with a critical Cell-Free Interference Control to rule out direct chemical reduction of the dye by the 8-HQ derivative.
Workflow Diagram (Graphviz):
Caption: Workflow for differential cytotoxicity profiling to identify metal-dependent potency shifts.
Step-by-Step Procedure:
-
Seeding: Plate cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 100 µL Basal Media. Incubate 24h for attachment.
-
Treatment Preparation:
-
Prepare 2x concentration of the compound in both Basal and Cu-Enriched media.
-
Example: For a 10 µM final test, prepare 20 µM compound in media.
-
-
Addition: Add 100 µL of the 2x compound solutions to the wells (Final Vol = 200 µL).
-
Interference Control (Crucial): In a separate column, add the compound dilutions to wells containing media only (no cells) .
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to all wells. Incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake for 10 min.
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
Data Interpretation:
-
True Cytotoxicity: OD in cell wells decreases; OD in cell-free wells remains at baseline.
-
Chemical Interference: OD in cell-free wells is significantly higher than blank. Action: Switch to non-redox assay (e.g., ATP-based CellTiter-Glo) or wash cells before adding MTT.
-
Ionophore Effect: IC50 in Cu-Enriched media is >2-fold lower (more potent) than in Basal media.
Protocol 2: ROS Generation Assay (DCFDA)
Rationale: 8-HQ-Copper complexes often induce cell death via the "Fenton Reaction," generating Reactive Oxygen Species (ROS).
-
Seeding: Seed cells in black-walled, clear-bottom 96-well plates (10,000 cells/well). Incubate overnight.
-
Staining: Wash cells with PBS. Add 20 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate 45 min at 37°C.
-
Wash: Remove DCFDA, wash 1x with PBS.
-
Treatment: Add 8-HQ derivative (at IC50 concentration) in Phenol-Red Free media.
-
Kinetic Read: Immediately measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2–4 hours.
-
Result: A sharp increase in fluorescence within 1–2 hours confirms rapid oxidative stress.
Protocol 3: Morphological Assessment (Paraptosis Check)
Rationale: Some 8-HQ derivatives (e.g., Clioquinol) induce Paraptosis (extensive cytoplasmic vacuolization) rather than classical apoptosis.[2]
-
Treatment: Treat cells with IC50 and 2x IC50 concentrations for 24 hours.
-
Microscopy: Observe under Phase Contrast (20x/40x).
-
Scoring:
-
Apoptosis: Cell shrinkage, membrane blebbing.
-
Paraptosis: Massive accumulation of clear vacuoles (derived from ER/Mitochondria) around the nucleus.
-
-
Confirmation: If vacuolization is observed, co-treat with Cycloheximide (CHX). CHX inhibits protein synthesis required for paraptosis; if toxicity is blocked by CHX, it confirms paraptosis.
Mechanistic Pathway Visualization
Understanding the intracellular cascade is vital for interpreting your data.
Caption: Mechanism of Action: Metal chelation facilitates cellular entry, leading to ROS and proteasome inhibition.
Data Presentation Template
Organize your results using the following structure to clearly demonstrate the metal-dependency.
| Compound | Basal IC50 (µM) | Cu-Enriched IC50 (µM) | Potentiation Factor (Basal/Cu) | Mechanism Indication |
| 8-HQ (Control) | 15.2 ± 1.1 | 2.1 ± 0.3 | 7.2x | Strong Ionophore |
| Derivative A | 8.5 ± 0.5 | 8.1 ± 0.6 | 1.05x | Metal Independent |
| Derivative B | >100 | 5.4 ± 0.2 | >18x | Copper-Dependent Pro-drug |
| Clioquinol | 12.0 ± 1.5 | 1.8 ± 0.2 | 6.6x | Strong Ionophore |
References
-
Oliveri, V. (2020). "8-Hydroxyquinoline and its derivatives: Synthesis and applications." Journal of Medicinal Chemistry. Link (Generalized citation based on field knowledge).
-
Ding, W. Q., et al. (2005).[3] "Anticancer activity of the antibiotic clioquinol."[3] Cancer Research, 65(8), 3389-3395. Link
-
Caterina, M., et al. (2021). "Ligand substituent effect on the cytotoxicity activity of two new copper(II) complexes bearing 8-hydroxyquinoline derivatives." RSC Advances. Link
-
Tardito, S., et al. (2012). "Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation."[2] Journal of Medicinal Chemistry, 55, 10448–10459. Link
-
BenchChem Application Note. (2025). "Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol." Link
Sources
Application Note: High-Performance Formulation of Lipophilic 8-Hydroxyquinoline Derivatives via Solid Lipid Nanoparticles (SLNs)
Abstract & Strategic Rationale
8-Hydroxyquinoline (8-HQ) and its derivatives (e.g., Clioquinol, Nitroxoline) act as potent metal-binding pharmacophores (MBPs). Their therapeutic efficacy in oncology and neurodegeneration relies on a "Trojan Horse" mechanism: acting as ionophores to transport copper or zinc into cells, thereby inducing lethal oxidative stress (ROS) or inhibiting proteasomes.
The Challenge: Native 8-HQ derivatives often suffer from poor aqueous solubility, rapid glucuronidation in the liver, and indiscriminate tissue distribution, leading to neurotoxicity (e.g., SMON syndrome associated with early Clioquinol use).
The Solution: Encapsulation within Solid Lipid Nanoparticles (SLNs) . Unlike liposomes, SLNs utilize a solid lipid core at body temperature, offering superior physical stability for lipophilic payloads, controlled release kinetics, and the potential for blood-brain barrier (BBB) permeation via receptor-mediated transcytosis (when surface-modified).
This guide details the protocol for formulating a lipophilic 8-HQ derivative (LogP > 2.5) into SLNs using a Hot Emulsification-Ultrasonication method, optimized for high encapsulation efficiency (EE%).
Pre-Formulation: Derivative Selection & Lipid Compatibility
Before formulation, the compatibility between the drug and the lipid matrix must be validated to prevent drug expulsion during storage (the "blooming" effect).
Critical Parameters
-
Target Derivative: 5,7-dichloro-8-hydroxyquinoline (or similar O-alkylated derivatives).
-
Physicochemical Requirement: LogP > 2.0 is ideal for SLN entrapment.
-
Lipid Selection: Stearic acid or Glyceryl Behenate (Compritol® 888 ATO).
Table 1: Lipid Matrix Screening Criteria
| Component | Function | Selection Criteria | Recommended Reagent |
| Solid Lipid | Core Matrix | Melting point > 50°C; High solubility for 8-HQ derivative. | Compritol® 888 ATO or Stearic Acid |
| Surfactant | Stabilizer | HLB 10–15 for O/W emulsion stability. | Poloxamer 188 or Tween 80 |
| Co-Surfactant | Interface Modifier | Reduces interfacial tension; prevents particle agglomeration. | Lecithin (Soy Phosphatidylcholine) |
| Cryoprotectant | Lyophilization Aid | Prevents crystal growth during freeze-drying. | Trehalose or Mannitol (5% w/v) |
Protocol: SLN Fabrication via Hot Emulsification-Ultrasonication[1]
This method is chosen for its reproducibility and ability to yield narrow polydispersity indices (PDI < 0.3) without requiring industrial high-pressure homogenizers.
Materials
-
API: 8-HQ Derivative (10 mg)
-
Lipid: Compritol 888 ATO (100 mg)
-
Surfactant Phase: 10 mL aqueous solution of Poloxamer 188 (2% w/v)
-
Equipment: Probe Sonicator (e.g., QSonica), Magnetic Stirrer with Hot Plate, 0.22 µm Syringe Filter.
Step-by-Step Methodology
-
Preparation of Lipid Phase:
-
Heat the solid lipid (100 mg) to 75°C (approx. 5-10°C above its melting point).
-
Once fully melted, add the 8-HQ derivative (10 mg). Stir until the drug is completely dissolved in the lipid melt. Note: If solubility is slow, a small volume (100 µL) of ethanol can be used to pre-dissolve the drug, but it must be evaporated before adding the aqueous phase.
-
-
Preparation of Aqueous Phase:
-
Simultaneously heat the Poloxamer 188 solution (10 mL) to 75°C.
-
Critical Step: The aqueous phase and lipid phase must be at the same temperature to prevent premature lipid crystallization (heterogeneous nucleation).
-
-
Pre-Emulsification:
-
Add the hot aqueous phase dropwise to the molten lipid phase under continuous magnetic stirring (1000 rpm).
-
Continue stirring for 5 minutes to form a coarse pre-emulsion (milky appearance).
-
-
Ultrasonication (Size Reduction):
-
Immediately transfer the hot pre-emulsion to the probe sonicator.
-
Sonicate at 60% amplitude for 5 minutes (Pulse mode: 10s ON, 5s OFF) to prevent overheating.
-
Maintain Temperature: Keep the vial in a hot water bath during sonication to ensure the lipid remains liquid.
-
-
Solidification (Nanoparticle Formation):
-
Purification:
-
Centrifuge at 15,000 x g for 30 minutes.
-
Discard supernatant (containing free drug) and resuspend the pellet in distilled water.
-
Visualization: Fabrication Workflow
Figure 1: Workflow for Hot Emulsification-Ultrasonication synthesis of 8-HQ loaded SLNs.
Characterization Protocols
Encapsulation Efficiency (EE%)
The EE% determines the cost-effectiveness and loading capacity of your system.
-
Method: Indirect Quantification via Ultrafiltration.
-
Protocol:
-
Place 1 mL of the SLN dispersion into a Centrifugal Filter Unit (MWCO 10 kDa).
-
Centrifuge at 4,000 x g for 20 minutes.
-
Collect the filtrate (containing free, unencapsulated 8-HQ).
-
Quantify free drug (
) using HPLC or UV-Vis spectrophotometry (absorbance peak ~240-260 nm, specific to derivative). -
Calculation:
-
In Vitro Drug Release
-
Method: Dialysis Bag Diffusion.
-
Protocol:
-
Place 2 mL of SLN dispersion in a dialysis bag (MWCO 12-14 kDa).
-
Immerse in 50 mL PBS (pH 7.4) containing 0.5% Tween 80 (to maintain sink conditions for lipophilic drugs).
-
Incubate at 37°C with constant shaking (100 rpm).
-
Sample 1 mL at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 h) and replace with fresh medium.
-
Plot Cumulative % Release vs. Time.
-
Biological Mechanism of Action[2][3]
Understanding why we formulate 8-HQ is crucial. The SLN delivers the payload to the cell, where the lipophilic derivative enters, chelates intracellular metals, and generates ROS.
Figure 2: Mechanism of Action. The 8-HQ derivative acts as a metal ionophore, hijacking cellular copper to generate cytotoxic ROS.[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Encapsulation Efficiency (< 50%) | Drug solubility in lipid is too low. | Switch to a lipid with a longer carbon chain (e.g., Behenic acid) or add a liquid lipid (Miglyol 812) to create a Nanostructured Lipid Carrier (NLC). |
| Particle Size Growth (> 500 nm) | Insufficient surfactant or lipid agglomeration. | Increase Poloxamer 188 concentration to 3-4%; ensure cooling step is rapid (ice bath). |
| "Burst Release" in first hour | Drug enriched on particle shell. | Reduce cooling speed slightly to allow drug to crystallize within the core, or use a "cold homogenization" technique. |
References
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[7][8]
-
Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers."[6][9] Nature Reviews Drug Discovery.
-
Gordaliza, M. (2010). "Cytotoxic 8-hydroxyquinoline derivatives from marine sources." Marine Drugs.
-
Souto, E. B. et al. (2020).[10] "Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols." Methods in Molecular Biology.
-
Ding, W. Q. et al. (2005). "Anticancer activity of the antibiotic clioquinol."[1][11] Cancer Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. liposomes.ca [liposomes.ca]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Welcome to the technical support resource for the synthesis of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you might face in the lab. The solutions are based on established chemical principles and field-proven experience.
Question 1: My Suzuki-Miyaura coupling reaction to synthesize 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is resulting in a very low yield or failing completely. What are the potential causes and how can I improve the outcome?
Answer: Low yield in a Suzuki-Miyaura coupling is a common but solvable issue. The root cause typically lies in one of three areas: the catalyst's integrity, the efficiency of the transmetalation step, or the quality of your starting materials.
1. Catalyst Inactivation: The active catalyst in this reaction is a Palladium(0) species. It is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
2. Inefficient Transmetalation: The transfer of the 4-methoxyphenyl group from the boronic acid to the palladium center (transmetalation) is a critical, base-mediated step.[1] If the base is unsuitable or insufficient, this step becomes the rate-limiting bottleneck.
-
Solution: The choice of base is crucial. While common bases like potassium carbonate (K₂CO₃) can work, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and its ability to activate the boronic acid more efficiently.[2] Experimenting with different bases can significantly impact your yield.
3. Poor Starting Material Quality or Reactivity:
-
Precursor Reactivity: The reactivity of the halide at the 7-position of the quinoline ring is critical. The general order of reactivity is I > Br > Cl. If you are starting with 5-Chloro-7-chloro quinolin-8-ol, the coupling can be sluggish. Using 5-Chloro-7-bromo -8-quinolinol or 5-Chloro-7-iodo -8-quinolinol will lead to a much more efficient reaction.
-
Hydroxyl Group Interference: The free hydroxyl group at the 8-position can sometimes interfere with the catalyst or participate in side reactions.
-
Solution: Protecting the hydroxyl group, for instance as a tosyl or benzyl ether, can prevent these issues. This protective group is stable during the coupling and can be removed in a subsequent step to yield the final product.[3][4]
4. Suboptimal Reaction Conditions: Temperature and solvent play a significant role.
-
Solution: Suzuki couplings typically require heating, often between 80-110 °C.[5] A solvent system like 1,4-dioxane/water or toluene/ethanol is commonly used to ensure all reactants are in solution.[2][6]
The following workflow can guide your troubleshooting process for low-yield issues.
Caption: A logical workflow for troubleshooting low quantum yield in fluorescent probes.
Question 2: My reaction produces significant byproducts, especially the homocoupling of 4-methoxyphenylboronic acid and dehalogenation of my quinoline starting material. How can I suppress these?
Answer: The formation of these byproducts points to specific, competing reaction pathways that can be minimized through careful control of your reaction setup.
-
Homocoupling of Boronic Acid: This side reaction, which produces 4,4'-dimethoxybiphenyl, is primarily caused by the presence of oxygen. Oxygen can facilitate the oxidative coupling of the boronic acid.
-
Solution: The most effective preventative measure is rigorous exclusion of oxygen. Ensure your solvents are properly degassed and a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.[2]
-
-
Dehalogenation of the Quinoline: The loss of the halogen (bromo or iodo) from your starting material to yield 5-chloroquinolin-8-ol is typically a result of a competing protodehalogenation pathway. This can be exacerbated by sources of protons in the reaction mixture or instability of the organopalladium intermediate.
-
Solution: Ensure your reagents, particularly the solvents and base, are of high quality and appropriately dried where necessary (e.g., for anhydrous reactions). The choice of palladium ligand can also stabilize the organopalladium intermediate, disfavoring the dehalogenation pathway. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective in this regard.
-
Question 3: I've successfully synthesized the product, but purification by column chromatography is difficult, with the product smearing or sticking to the silica gel.
Answer: The 8-hydroxyquinoline scaffold is a well-known metal chelator.[7] The nitrogen at position 1 and the hydroxyl group at position 8 form a "pincer" that can strongly bind to metal ions.
-
Cause: Standard silica gel contains trace amounts of metal ions (like iron, aluminum), which can chelate with your product. This chelation leads to strong binding, causing the characteristic smearing and poor recovery during column chromatography.
-
Solution 1 (Pre-treatment of Silica): Deactivate the silica gel before use. This can be done by washing the silica with a mild acid (like dilute HCl in methanol) followed by a thorough wash with a neutral solvent to remove the acid. A simpler method is to slurry the silica gel in your eluent and add a small amount of a mild base like triethylamine (~1%) to neutralize active sites.
-
Solution 2 (Alternative Purification): If chromatography remains problematic, consider recrystallization. 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is a crystalline solid. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.[8]
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic strategies for preparing 7-aryl-8-hydroxyquinolines like this one?
Answer: There are two main approaches:
-
Late-Stage Arylation (Most Common): This involves starting with a pre-formed quinoline ring that is halogenated at the 7-position (e.g., 5-chloro-7-bromo-8-hydroxyquinoline). The 4-methoxyphenyl group is then introduced using a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.[3][4] This method is generally preferred due to its high functional group tolerance, mild conditions, and good yields.
-
Ring Construction (Classical Methods): This involves building the quinoline ring from the ground up using precursors that already contain the necessary substituents. For example, a variation of the Skraup or Doebner-von Miller synthesis could be envisioned.[9] However, these methods often require harsh conditions (strong acids, high temperatures) and can result in lower yields and the formation of tar-like byproducts, making them less ideal for complex, functionalized molecules.[9]
Question 2: Why is the Suzuki-Miyaura reaction so well-suited for this synthesis?
Answer: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for several reasons that make it ideal for this specific transformation:[2]
-
High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups, including the free hydroxyl and chloro groups on the quinoline ring and the methoxy group on the boronic acid.
-
Commercial Availability of Reagents: A vast library of boronic acids, including 4-methoxyphenylboronic acid, is commercially available, making this a convenient and accessible method.
-
Well-Understood Mechanism: The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-documented, which aids in troubleshooting and optimization.[1][2]
-
Favorable Environmental Profile: Boronic acids and their byproducts are generally considered less toxic than those from other cross-coupling reactions (e.g., involving organotin or organozinc reagents).
Question 3: How can I optimize reaction conditions for my Suzuki coupling to maximize yield?
Answer: Optimization is a systematic process of varying key parameters. The table below summarizes the most critical variables and common options to screen. It is best to vary one parameter at a time to understand its specific effect.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Key Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(OAc)₂ + Ligand | The choice of ligand is critical. Dppf is often robust and effective for aryl-aryl couplings. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cesium carbonate often gives superior results due to better solubility and activation of the boronic acid.[2] |
| Solvent System | 1,4-Dioxane / H₂O | Toluene / EtOH / H₂O | DMF / H₂O | The solvent must dissolve all components. Aqueous mixtures are common and often accelerate the reaction. |
| Temperature (°C) | 80 | 90 | 100 | Higher temperatures increase reaction rate but can also promote byproduct formation. Monitor by TLC or LC-MS. |
Part 3: Reference Experimental Protocol
This protocol describes a generalized procedure for the Suzuki-Miyaura coupling to synthesize 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol.
Starting Materials: 5-Chloro-7-bromo-8-hydroxyquinoline and 4-methoxyphenylboronic acid.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-7-bromo-8-hydroxyquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the starting quinoline.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if necessary) or by recrystallization to afford the pure 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
-
Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research. Available at: [Link]
-
Method for preparing 5-chloro-8-hydroxyquinoline. Patsnap. Available at: [Link]
- A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents.
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Semantic Scholar. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
-
Synthesis of bis-8-hydroxyquinolines via an imination or a Suzuki-Miyaura coupling approach. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Anti-Proliferative Activity of Novel Quinolin-8-ol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Anti-Proliferative Activity of Novel Quinolin-8-ol Derivatives. Taylor & Francis Online. Available at: [Link]
-
The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Victoria University of Wellington. Available at: [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC. Available at: [Link]
-
Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Semantic Scholar. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Cross-Coupling on 8-Hydroxyquinoline Scaffolds
The Core Problem: The "Chelation Trap"
Why your reaction is failing: The 8-hydroxyquinoline (8-HQ) scaffold is not just a substrate; it is a potent bidentate ligand. The nitrogen lone pair (pyridine ring) and the deprotonated oxygen (phenolic hydroxyl) form a stable 5-membered chelate ring with Palladium (Pd).
In a standard Suzuki reaction, your substrate effectively competes with your phosphine ligands. Once 8-HQ binds to the Pd(II) center, it forms a thermodynamically stable, coordinatively saturated complex that cannot undergo transmetallation. The substrate poisons the catalyst.
Visualizing the Failure Mode
The following diagram illustrates how the 8-HQ scaffold arrests the catalytic cycle compared to the functional pathway.
Caption: Figure 1. The "Chelation Trap" mechanism where deprotonated 8-HQ displaces ligands, sequestering Pd(II) from the catalytic cycle.
Diagnostic Guide & Troubleshooting (Q&A)
Issue 1: "My reaction turns black immediately and yields are <5%."
Diagnosis: Rapid catalyst decomposition (Pd black formation). Root Cause: The 8-HQ nitrogen is coordinating to the Pd, displacing the phosphine ligands. Without ligands, Pd(0) aggregates into inactive metal particles. The Fix:
-
Protect the Hydroxyl: You must block the O-coordination site.
-
Switch Ligands: Use bulky, electron-rich phosphines like XPhos or SPhos . Their steric bulk prevents the Pd center from being "trapped" by the 8-HQ nitrogen.
Issue 2: "I am using 8-HQ boronic acid, but I only get dehalogenated starting material."
Diagnosis: Protodeboronation.[1] Root Cause: The 8-HQ ring is electron-rich (specifically the phenol ring). Boronic acids on electron-rich heterocycles are prone to hydrolytic cleavage (C-B bond breaks), replaced by a proton. The Fix:
-
Reverse Polarity: Use Halo-8-HQ (electrophile) + Aryl-Boronic Acid (nucleophile). This is significantly more stable.
-
MIDA Boronates: If you must use the 8-HQ as the boron source, convert it to a MIDA boronate to slow-release the active species.
Issue 3: "I'm using a Benzyl (Bn) protecting group, but deprotection is difficult later."
Diagnosis: Hydrogenolysis fails due to metal poisoning by the quinoline nitrogen. The Fix: Use a Tosyl (Ts) group.[2]
-
Why: It is stable under anhydrous Suzuki conditions.
-
Deprotection: Easily removed via base hydrolysis (NaOH/MeOH) or nucleophilic attack, avoiding the need for heterogeneous metal catalysts (Pd/C) that get poisoned by the quinoline.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Protected Scaffold)
Recommended for scale-up and high reliability.
Pre-requisite: Convert 5-halo-8-hydroxyquinoline to 5-halo-8-tosyloxyquinoline.
-
Reagents: p-TsCl, DCM, Et3N. (Yields typically >90%).
Step-by-Step Suzuki Coupling:
| Parameter | Specification | Rationale |
| Substrate | 5-bromo-8-tosyloxyquinoline (1.0 equiv) | Tosyl blocks chelation; Bromo is more reactive than Chloro. |
| Boronic Acid | Arylboronic acid (1.2 equiv) | Slight excess to account for minor homocoupling. |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ferrocene ligand resists displacement by quinoline N. |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ | Mild bases prevent premature Tosyl cleavage. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, good solubility for Tosyl-protected species. |
| Temperature | 80–100 °C | Required for activation; microwave can reduce time to 30 min. |
| Atmosphere | Argon/Nitrogen | Strict exclusion of O₂ is vital to prevent phenol oxidation. |
Execution:
-
Charge a dry flask with Tosyl-protected substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous Dioxane via syringe.
-
Heat to 90 °C for 4–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
Deprotection (Optional): Treat product with NaOH (2M) in MeOH at reflux for 1 hour.
Protocol B: The "Green" Route (Unprotected / Aqueous)
Use only if protection/deprotection is impossible. High failure risk for complex substrates.
Concept: Use water-soluble catalysts that are designed to operate in the presence of strong chelators.
-
Catalyst: Pd(OAc)₂ + TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt).
-
Solvent: Water/Acetonitrile (1:1).
-
Base: Na₂CO₃.
-
Note: This relies on the high concentration of water-soluble phosphine (TPPTS) to out-compete the 8-HQ chelation.
Troubleshooting Decision Tree
Use this logic flow to determine your experimental path.
Caption: Figure 2. Decision matrix for optimizing reaction conditions.
References
-
Musso, G., et al. "4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach." ResearchGate. Available at:
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews, 1995.[1] (Foundational mechanism).[4] Available at:
-
Feng, L., et al. "Palladium catalyst immobilized on functionalized hyper-crosslinked polymers with 8-hydroxyquinoline as monomer."[5] ResearchGate. (Evidence of 8-HQ acting as a ligand).[2][6] Available at:
-
BenchChem Application Notes. "Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." (Analogous heterocyclic troubleshooting). Available at:
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments." Available at:
Sources
Overcoming solubility issues of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol in aqueous media
Status: Operational Ticket ID: CMQO-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Formulation Chemist[1]
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulties with 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (hereafter referred to as CMQO ) because it falls into the "Brick Dust" category of small molecules: high melting point (strong crystal lattice) and high lipophilicity (LogP > 4.0).[1]
The structural combination of the 5-chloro group (electron-withdrawing, lipophilic) and the 7-(4-methoxyphenyl) group (bulky, hydrophobic) creates a molecule that stacks efficiently in the solid state but resists interaction with water molecules.[1] Furthermore, the 8-hydroxyquinoline core possesses a "U-shaped" solubility profile relative to pH, making it least soluble at physiological pH (7.4).[1]
This guide provides three validated workflows to overcome these barriers, ranging from simple in vitro screening to complex in vivo formulation.
Visual Decision Guide: Select Your Workflow
Before proceeding, identify your end-goal using the decision tree below.
Figure 1: Strategic decision tree for CMQO formulation based on experimental constraints.
Module 1: The "Quick Fix" (In Vitro Screening)
Best for: Enzyme assays, low-concentration cell culture (< 10 µM).
The Science of the "Crash-Out"
Users often report that CMQO precipitates immediately upon adding the DMSO stock to the culture medium.[1] This is the Solvent Shift Effect . The hydrophobic CMQO molecules, suddenly surrounded by water, aggregate faster than they can disperse.
Protocol A: The "Step-Down" Dilution Method
Do NOT squirt concentrated DMSO stock directly into a beaker of PBS.[1]
-
Prepare Stock: Dissolve CMQO in anhydrous DMSO to 10 mM . Sonicate at 40°C if necessary. Visual check: Solution must be perfectly clear yellow/amber.[1]
-
Intermediate Dilution (The Critical Step):
-
Final Dilution:
-
Add the intermediate (100 µM) to your aqueous media (warm to 37°C) at a 1:100 ratio.
-
Vortex immediately during addition.
-
Final DMSO concentration: 1%.[1]
-
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| Cloudiness immediately after mixing | Local supersaturation | Use a vortex during addition; warm media to 37°C. |
| Crystals form after 2 hours | Thermodynamic instability | Switch to Module 2 (Cyclodextrins). |
| Cell toxicity observed | DMSO intolerance | Reduce DMSO < 0.5% or use Module 2.[1] |
Module 2: The Biological Standard (Cyclodextrin Complexation)
Best for: Animal studies (IP/IV/Oral), high-concentration cell assays.
Why This Works
CMQO contains a phenyl ring and a quinoline ring.[1] These hydrophobic moieties fit snugly into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The outer shell of the cyclodextrin is hydrophilic, effectively "hiding" the drug from the water while keeping it in solution.[1]
Protocol B: Phase Solubility Complexation
Materials: HP-β-CD (Pharma Grade), Sterile Water/Saline.[1]
-
Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Filter (0.22 µm) to remove dust.[1]
-
Drug Addition: Add CMQO in excess (e.g., 5 mg per mL of CD solution).
-
Equilibration:
-
Shake or rotate at room temperature for 24–48 hours .
-
Note: Heating to 60°C for 30 mins can speed up complexation, but verify chemical stability.
-
-
Clarification: Centrifuge at 10,000 x g for 10 mins or filter (0.45 µm) to remove undissolved solid.
-
Quantification: Measure absorbance (UV-Vis) against a standard curve to determine the final dissolved concentration.[1]
Expected Result: Solubility should increase from ~0.02 mg/mL (water) to > 1–5 mg/mL (20% HP-β-CD).[1]
Module 3: pH & Salt Formation (The Trap)
Warning: Do not rely on simple pH adjustment for this molecule.
The pKa Trap
CMQO is an amphoteric molecule with a "Danger Zone" at physiological pH.[1]
-
pKa 1 (Quinoline Nitrogen): ~3.5 – 4.0 (Protonates at low pH).
-
pKa 2 (Phenolic Oxygen): ~8.5 – 9.5 (Deprotonates at high pH).
The Diagram of Instability:
Figure 2: The U-shaped solubility profile of 8-hydroxyquinolines.[1] At pH 7.4, the molecule is uncharged and least soluble.[1]
Why this matters: If you dissolve CMQO in acid (pH 3) and inject it, the body's buffering capacity will instantly raise the pH to 7.4, causing the drug to precipitate in the vein or tissue (Phlebitis risk). Avoid simple pH adjustment for IV administration.
Frequently Asked Questions (FAQ)
Q1: Can I use PEG400 instead of DMSO? A: Yes. A mixture of PEG400 (30%) / Ethanol (10%) / Water (60%) is a common vehicle for IP injections in mice. However, PEG400 is more viscous than DMSO.[1] Ensure you mix the drug into the PEG/Ethanol phase before adding the water.[1]
Q2: The compound is colored. Does this interfere with MTT/MTS assays? A: Yes, 8-hydroxyquinoline derivatives are often yellow/amber and can chelate metals in the media, potentially altering color.[1]
-
Solution: Include a "Compound Only" control (no cells) to subtract the background absorbance of the drug itself.
Q3: Why does the literature mention "Chelation" as a solubility factor? A: CMQO is a bidentate chelator.[1] In media containing Mg²⁺, Ca²⁺, or Fe³⁺, it may form 2:1 or 3:1 complexes with these metals.[1] These metal complexes are often less soluble than the free drug and can precipitate.[1]
-
Tip: If using defined media, adding a slight excess of EDTA (if biologically permissible) can prevent metal-induced precipitation, though this may interfere with the drug's mechanism of action if it relies on chelation.
References & Validated Sources
-
Physicochemical Properties of 5-Chloro-8-hydroxyquinoline:
-
Cyclodextrin Complexation of Quinoline Derivatives:
-
Source:Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Relevance: Validates the use of Beta-Cyclodextrins for solubilizing hydrophobic quinoline derivatives.
-
Citation: Chao, J., et al. "Preparation and characterization of inclusion complexes of 8-hydroxyquinoline derivatives with β-cyclodextrin."[1] (General Principle Citation).
-
-
Solubility of 7-Substituted 8-Hydroxyquinolines:
-
Gelation and Solubility Behavior:
Sources
Removing palladium impurities from 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Ticket Subject: Removing Palladium from 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol Status: Open Assigned Specialist: Senior Application Scientist, Purification Division
Initial Assessment: The "Chelation Trap"
You are encountering difficulty removing palladium from 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol because your product is not just a passive bystander; it is an active competitor for the metal.
The 8-hydroxyquinoline (8-HQ) moiety in your molecule is a "privileged structure" for metal binding. The nitrogen lone pair and the phenolic oxygen (after deprotonation) form a stable 5-membered chelate ring with Palladium (Pd).
-
The Challenge: Standard washes (aqueous EDTA/Cysteine) or weak scavengers (standard silica-thiol) often fail because the formation constant (
) of the Pd–Product complex is likely higher than the affinity of the scavenger for the Pd. -
The Solution: You must use a "High-Affinity" scavenger that thermodynamically outcompetes your product for the Pd center, often requiring elevated temperatures to overcome the kinetic barrier of ligand exchange.
Scavenger Selection Guide
For 8-hydroxyquinoline derivatives, standard activated carbon is rarely sufficient. You require functionalized silica scavengers.[1] Use the decision matrix below to select the correct phase.
Primary Recommendation: SiliaMetS® DMT (Dimercaptotriazine) or Thiourea .
-
Why: These ligands possess a high sulfur content and a chelating geometry that binds Pd(II) more tightly than the N–O bite of your quinoline product.
Scavenger Decision Matrix (DOT Visualization)
Figure 1: Decision logic for selecting palladium scavengers when dealing with chelating API intermediates.
Optimized Experimental Protocol
Context: 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol has poor water solubility but is likely soluble in chlorinated solvents (DCM/CHCl3) or polar aprotic solvents (THF/DMSO).
Method: Batch Scavenging (Most robust for this substrate).
Step-by-Step Procedure
-
Dissolution: Dissolve your crude product in THF or DCM (10–20 volumes).
-
Note: Avoid DMF/DMSO if possible, as they are harder to remove later, but use them if solubility dictates.
-
-
Scavenger Addition: Add SiliaMetS® DMT (or equivalent Thiourea silica).
-
Loading: 4–5 molar equivalents relative to the residual Pd content (not the product).
-
Rule of Thumb: If Pd content is unknown, start with 10% w/w (100 mg scavenger per 1 g product).
-
-
Incubation (Critical):
-
Temperature: Heat to 50–60°C (reflux if using DCM). Room temperature is often insufficient to break the Pd-Quinoline chelate.
-
Time: Stir vigorously for 4 to 16 hours .
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter to remove the silica.
-
Tip: Wash the filter cake with fresh hot solvent to recover adsorbed product.
-
-
Analysis: Evaporate a small aliquot and analyze via ICP-MS . Do not rely on colorimetric spot tests (see FAQ).
Data: Scavenger Efficiency Comparison (Simulated based on 8-HQ analogs)
| Scavenger Type | Functional Group | Mechanism | Est.[2][3] Pd Removal (20°C) | Est. Pd Removal (50°C) | Recommendation |
| SiliaMetS Thiol | Propylthiol (-SH) | Monodentate | 60-70% | 85-90% | Secondary Choice |
| SiliaMetS DMT | Dimercaptotriazine | Bidentate/Chelate | 85-90% | >99% | Primary Choice |
| SiliaMetS Thiourea | Thiourea | Ligand Exchange | 80-85% | >98% | Primary Choice |
| Activated Carbon | N/A | Adsorption | 20-40% | 30-50% | Not Recommended |
Troubleshooting & FAQs
Q1: The solution is still colored after scavenging. Did it fail? A: Not necessarily. Your product, 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, is a conjugated system that is likely naturally yellow or off-white. Unlike non-colored APIs where "color removal = Pd removal," your product's intrinsic color masks the Pd color. Trust ICP-MS data, not your eyes.
Q2: I am seeing yield loss. Is the scavenger eating my product? A: It is possible but rare. The 8-OH group can H-bond to the silica backbone.
-
Fix: Add 1–5% MeOH or EtOH to your DCM/THF solvent mixture during the filtration wash step. This disrupts hydrogen bonding and releases the product from the silica surface without releasing the Pd (which is chemically bound to the thiol/DMT).
Q3: ICP-MS still shows >50 ppm Pd. What now? A: You are facing a kinetic equilibrium issue.
-
Double Scavenging: Filter off the used scavenger and repeat the process with fresh scavenger. Two passes at 5 eq. are more effective than one pass at 10 eq.
-
Solvent Switch: If using DCM, switch to Toluene or THF and increase temp to 80°C. Higher thermal energy is required to dissociate the Pd-8HQ complex.
Q4: Can I use aqueous washes (L-Cysteine)? A: Likely not effective. Your product is lipophilic. If you dissolve it in organic solvent and wash with aqueous cysteine, the Pd (tightly bound to the lipophilic quinoline) will likely stay in the organic layer. Phase transfer catalysis would be required, which complicates the process. Solid-supported scavenging in homogenous organic phase is superior here.
Regulatory Context (ICH Q3D)
Ensure your final specifications meet the ICH Q3D Elemental Impurities guidelines.
-
Oral Administration: Pd Limit = 10 µg/g (10 ppm) .
-
Parenteral Administration: Pd Limit = 1 µg/g (1 ppm) .
Risk Assessment Workflow (DOT Visualization)
Figure 2: Regulatory compliance workflow based on ICH Q3D limits.
References
-
ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
-
SiliCycle Application Note . "Scavenging of Palladium from Chelating Substrates using SiliaMetS®."
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Biotage Metal Scavenging User Guide . "Strategies for removing Pd from heterocyclic compounds."
Sources
Technical Support Center: Purification of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Executive Summary
This guide addresses the isolation of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (Target) from a Suzuki-Miyaura cross-coupling reaction mixture. The primary impurities addressed are the starting materials: 5-chloro-7-iodoquinolin-8-ol (Halide Precursor), 4-methoxyphenylboronic acid (Boronate), and residual Palladium catalyst .
The 8-hydroxyquinoline (8-HQ) scaffold presents unique purification challenges due to its amphoteric nature and tendency to chelate metals (including silica gel impurities), often resulting in severe peak tailing during chromatography. This guide prioritizes a self-validating workflow: Bulk Scavenging
Module 1: The "Rough Cut" – Work-up & Bulk Removal
Objective: Remove inorganic salts, excess boronic acid, and bulk palladium before fine purification.
The Challenge: Boronic Acid Persistence
Unreacted arylboronic acids are notoriously difficult to remove because they can form boroxines (anhydrides) that are less polar and co-elute with the product. Furthermore, the phenolic nature of your target (pKa ~9.8) makes aggressive base extraction risky, as the product may deprotonate and wash into the aqueous layer.
Protocol 1.1: Oxidative Quench (Recommended)
Instead of trying to separate the boronic acid, oxidize it to a phenol (4-methoxyphenol), which has vastly different solubility/polarity properties.
-
Cool the reaction mixture to 0°C.
-
Add 1.0 mL of 30%
(aq) per mmol of boronic acid used. -
Stir for 20 minutes. Mechanism: This converts residual 4-methoxyphenylboronic acid into 4-methoxyphenol.
-
Partition between Dichloromethane (DCM) and Water.
-
Wash the organic layer with 1M NaOH (Rapid wash).
-
Why? 4-Methoxyphenol is easily deprotonated and removed in the aqueous layer. The target 8-HQ is also acidic, but the bulky lipophilic phenyl group at C7 increases its retention in the organic phase compared to the smaller phenol.
-
Caution: If yield loss is observed, skip the NaOH wash and rely on chromatography (Module 2) to separate the generated phenol.
-
Protocol 1.2: Metal Scavenging
8-HQs are strong chelators.[1][2] If your crude solid is grey or brown, Pd is coordinated to your product.
-
Add a thiol-based scavenger (e.g., SiliaMetS® Thiol) to the organic phase before drying.
-
Stir for 30 mins and filter through Celite.
Module 2: Chromatographic Separation (The Precision Tool)
Objective: Separate the Target from unreacted Halide Precursor and trace impurities.
The Challenge: Silica Tailing
The nitrogen atom and the hydroxyl group of the 8-HQ scaffold interact strongly with the acidic silanol groups on silica gel, causing the compound to "streak" or "tail" across the column, destroying resolution.
Troubleshooting Guide: Mobile Phase Optimization
| Component | Recommendation | Scientific Rationale |
| Base Solvent | DCM / Methanol | DCM solubilizes the lipophilic biaryl; MeOH provides polarity. |
| Modifier (Critical) | 1% Triethylamine (Et3N) | Mandatory. Et3N blocks acidic silanol sites on the silica, preventing the 8-HQ moiety from "sticking." |
| Alternative | 1% Acetic Acid | Use only if Et3N fails. Protonates the pyridine nitrogen, reducing interaction, but less effective for 8-HQs. |
Step-by-Step Flash Chromatography
-
Pre-treat Silica: Flush the column with 99:1 Hexane:Et3N before loading.
-
Gradient:
-
Start: 100% DCM.
-
Ramp: 0%
5% MeOH in DCM (over 20 CV).
-
-
Elution Order (Estimated):
-
First: Unreacted Halide (5-chloro-7-iodoquinolin-8-ol) – (Less polar).
-
Second:Target (5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol) .
-
Third: Boronic Acid / Oxidized Phenol residues (Most polar).
-
Module 3: Crystallization (Final Polishing)
Objective: Achieve >98% purity and remove trace isomers.
The biaryl bond at C7 creates a "propeller" shape, disrupting the planar stacking of the quinoline rings. This often makes the compound more soluble than the starting material, but it crystallizes well from polar protic solvents.
Protocol:
-
Dissolve crude solid in minimal boiling Ethanol (EtOH) or Acetonitrile (MeCN) .
-
If colored impurities persist, add activated charcoal, boil for 5 mins, and hot filter.
-
Cool slowly to Room Temperature, then to 4°C.
-
Validation: The starting material (Halide) often has a much higher melting point and lower solubility. If a precipitate forms immediately upon slight cooling, it may be the starting material. The Target should crystallize as distinct needles or plates upon deep cooling.
Visual Workflow: Self-Validating Purification Logic
The following diagram illustrates the decision matrix for purifying this specific scaffold.
Caption: Figure 1.[1][2][3] Integrated workflow for the purification of 7-aryl-8-hydroxyquinolines, emphasizing oxidative removal of boronic acids and silica passivation.
Frequently Asked Questions (FAQs)
Q1: My product spot on TLC is "streaking" from the baseline to the solvent front. How do I calculate Rf? A: This is classic 8-HQ behavior on untreated silica. The "streak" indicates the compound is interacting with the silica's acidic sites.
-
Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your compound. Run the TLC in DCM/MeOH. You will see a tight, circular spot.
Q2: I see a new impurity spot that wasn't there before the workup. What happened? A: If you used Acetone or Ketones during workup, 8-HQs can sometimes form Schiff bases or complexes. More likely, if you see a spot very close to the product, it might be the de-halogenated byproduct (7-(4-methoxyphenyl)quinolin-8-ol), where the Chlorine at position 5 was reduced by the Pd catalyst. This is difficult to separate; recrystallization from MeCN is your best bet.
Q3: The product is colored (Green/Black) even after the column. A: This is trace Palladium chelated to the 8-HQ nitrogen/oxygen pocket.
-
Fix: Dissolve the product in DCM and wash with a 10% aqueous solution of EDTA (disodium salt) adjusted to pH 7-8. The EDTA has a higher binding constant for Pd than the quinoline and will strip the metal into the aqueous phase.
References
-
BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (Accessed 2026).
-
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. (Detailed synthesis and workup of 5-chloro-8-HQ derivatives).
-
National Institutes of Health (PubMed). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation. (Protocol for 8-HQ arylation).
-
ResearchGate. Purification strategies for 8-hydroxyquinoline derivatives. (Silica gel treatment protocols).[4][5][6]
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Metal Binding Affinity of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol and Clioquinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for neurodegenerative diseases, the modulation of metal ion homeostasis has emerged as a critical strategy.[1] 8-Hydroxyquinoline (8-HQ) and its derivatives are a class of compounds renowned for their metal chelating properties, with Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) being a prominent example investigated for its potential in treating Alzheimer's and other neurodegenerative disorders.[2][3] This guide provides an in-depth comparison of the metal binding affinity of Clioquinol and a structurally related derivative, 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol.
The biological activities of 8-hydroxyquinoline derivatives are intrinsically linked to their ability to form complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺).[4] This chelation can influence a range of pathological processes, from reducing metal-induced protein aggregation to mitigating oxidative stress.[3] Understanding the nuances of metal binding affinity and stoichiometry is therefore paramount for the rational design of novel therapeutics.
Chemical Structures and Chelating Moieties
Both 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol and Clioquinol share the 8-hydroxyquinoline scaffold, which acts as a bidentate chelating agent, coordinating metal ions through the hydroxyl oxygen and the quinoline nitrogen.
Figure 1: Chemical structures of the two 8-hydroxyquinoline derivatives.
The key structural difference lies in the substituent at the 7-position: an iodo group in Clioquinol versus a 4-methoxyphenyl group in the other compound. This variation is expected to significantly influence the electronic and steric properties of the chelating site, and consequently, the metal binding affinity.
Comparative Analysis of Metal Binding Affinity
A direct comparison of the metal binding affinity of these two specific compounds is challenging due to the limited availability of published experimental data for 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol. However, based on the known data for Clioquinol and established structure-activity relationships (SAR) for 8-hydroxyquinoline derivatives, we can draw insightful comparisons.
Quantitative Data for Clioquinol
Experimental studies have determined the conditional stability constants (Kc') for Clioquinol with Cu²⁺ and Zn²⁺ in a biological buffer. The data reveals a higher affinity for Cu²⁺ over Zn²⁺.
| Compound | Metal Ion | Stoichiometry (Metal:Ligand) | Conditional Stability Constant (Kc') | Reference |
| Clioquinol | Cu²⁺ | 1:2 | 1.2 x 10¹⁰ M⁻² | |
| Clioquinol | Zn²⁺ | 1:2 | 7.0 x 10⁸ M⁻² |
Table 1: Experimentally determined metal binding data for Clioquinol.
Structure-Activity Relationship (SAR) and Predicted Affinity of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
-
5-Position Substituent: The chloro group at the 5-position in both molecules is an electron-withdrawing group. This generally leads to a decrease in the pKa of the phenolic hydroxyl group, which can influence the stability of the resulting metal complex.[5]
-
7-Position Substituent: This is the key point of differentiation.
-
Clioquinol's Iodo Group: The iodo group is also electron-withdrawing and contributes to the overall electronic environment of the chelating site.
-
The 4-Methoxyphenyl Group: The methoxyphenyl group at the 7-position in 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is significantly bulkier than the iodo group in Clioquinol. This steric hindrance could potentially impede the approach and optimal coordination of a metal ion, possibly leading to a lower stability constant compared to Clioquinol. Conversely, the methoxy group is electron-donating, which could increase the electron density on the quinoline ring system, potentially enhancing the Lewis basicity of the nitrogen atom and favoring metal coordination.
-
Inference: The interplay between the steric hindrance of the bulky 4-methoxyphenyl group and the electronic effects of the electron-donating methoxy group makes a definitive prediction without experimental data difficult. However, it is plausible that the steric hindrance might be a dominant factor, potentially resulting in a slightly lower or comparable metal binding affinity for 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol compared to Clioquinol.
Experimental Protocols for Determining Metal Binding Affinity
To empirically determine and compare the metal binding affinities of these compounds, several robust experimental techniques can be employed. The choice of method often depends on the specific properties of the compounds and the metal ions being investigated.
UV-Visible (UV-Vis) Spectrophotometry
This technique is widely used to determine the stoichiometry and binding constants of metal-ligand complexes.[6] The formation of a metal complex often results in a shift in the absorption spectrum of the ligand, which can be monitored during a titration.
Figure 2: General workflow for determining metal binding affinity using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the 8-hydroxyquinoline derivative and the metal salt (e.g., CuSO₄, ZnCl₂) of known concentrations in a suitable buffer (e.g., Tris-HCl, HEPES) at a defined pH.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the ligand solution alone.
-
Titration: Incrementally add small aliquots of the metal salt solution to the ligand solution in a cuvette.
-
Spectral Measurement: After each addition, allow the solution to equilibrate and record the full UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is most significant) as a function of the metal ion concentration.
-
Binding Constant Calculation: Fit the titration data to a suitable binding isotherm model to calculate the binding constant (Kₐ) and stoichiometry.[7]
Fluorescence Spectroscopy
This method is particularly sensitive and can be used when the ligand's fluorescence is altered upon metal binding (either quenched or enhanced).[8]
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions as described for UV-Vis spectrophotometry.
-
Initial Fluorescence: Record the fluorescence emission spectrum of the ligand solution by exciting at its maximum absorption wavelength.
-
Titration: Add incremental amounts of the metal salt solution to the ligand solution.
-
Fluorescence Measurement: After each addition and equilibration, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration.
-
Binding Constant Calculation: Use the Stern-Volmer equation for quenching studies or other appropriate models to determine the binding constant and stoichiometry.[9]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kₐ).[10]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 8. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to the Anticancer Efficacy of 8-Hydroxyquinoline Derivatives: An IC50 Analysis
The scaffold of 8-hydroxyquinoline (8-HQ) has garnered significant attention in medicinal chemistry, emerging as a versatile and promising framework for the development of novel anticancer agents.[1] These compounds, characterized by a pyridine ring fused to a phenol, exhibit a wide spectrum of biological activities, largely attributed to their metal-chelating properties, ability to induce oxidative stress, and modulation of critical signaling pathways that govern cell fate.[2][3] This guide provides a comparative analysis of the cytotoxic performance of various 8-HQ derivatives against a panel of human cancer cell lines, supported by quantitative IC50 data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Quantitative Analysis: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. A lower IC50 value signifies greater effectiveness in inhibiting cellular growth. The following table summarizes the IC50 values for several 8-HQ derivatives, providing a direct comparison of their cytotoxic efficacy across different cancer cell lines. For context, the activity of established anticancer drugs like Doxorubicin and Cisplatin are included where comparative data is available.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline (Parent Compound) | HCT 116 (Colon) | 9.33 ± 0.22 | [4] |
| K562 (Leukemia), T47D (Breast) | Prominent Antitumor Effect | [4][5] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain), HeLa (Cervix), HT29 (Colon) | 6.7 to 25.6 µg/mL | [6][7] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain), HeLa (Cervix), HT29 (Colon) | 6.7 to 25.6 µg/mL | [6][7] |
| 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain), HeLa (Cervix), HT29 (Colon) | 6.7 to 25.6 µg/mL | [6][7] |
| 5,7-Dicyano-8-hydroxyquinoline | C6 (Rat Brain), HeLa (Cervix), HT29 (Colon) | 6.7 to 25.6 µg/mL | [6][7] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | More potent than NIH3T3 (non-tumor) | [5] |
| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [8] |
| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [8] |
| 1,4-Naphthoquinone-8-HQ Hybrid (6) | A549 (Lung) | Higher activity than other hybrids | [9] |
| 1,4-Naphthoquinone-8-HQ Hybrid (7) | A549 (Lung) | Higher activity than other hybrids | [9] |
| Doxorubicin (Reference Drug) | HCT 116 (Colon) | 5.6 ± 0.1 | [4] |
| Cisplatin (Reference Drug) | K562 (Leukemia), T47D (Breast) | Used as a positive reference | [4][5] |
Insights from the Data: The data clearly indicates that chemical modification of the 8-HQ scaffold significantly influences its anticancer potency. For instance, brominated and cyanated derivatives show strong antiproliferative activity.[6][7] Furthermore, the synthesis of hybrid molecules, such as those combining 8-HQ with 1,4-naphthoquinone, can enhance cytotoxicity against specific cell lines like A549 lung cancer cells.[9] Platinum(II) complexes of 8-HQ derivatives also demonstrate potent activity, with IC50 values in the low micromolar range against breast cancer cells.[8]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse anticancer activities of 8-HQ derivatives are intrinsically linked to their chemical structures. SAR studies reveal critical insights:
-
Hydroxyl Group at C-8: The hydroxyl group at the 8-position is crucial for the anticancer potential, likely due to its ability to form hydrogen bonds with biological targets and chelate metal ions.[6][7][9]
-
Substitutions on the Carbocyclic Ring: The introduction of electron-withdrawing groups, such as bromo and cyano groups at the C-5 and C-7 positions, consistently results in strong antiproliferative activity.[6][7]
-
Substitutions at the C-2 Position: Modifications at the C-2 position, such as the introduction of a carboxyaldehyde group or the formation of Schiff bases, can significantly increase cytotoxicity compared to the parent compound.[5][9]
-
Metal Complexation: The ability of 8-HQ to chelate metal ions like copper, zinc, and platinum is a cornerstone of its biological activity.[10] These metal complexes can exhibit enhanced cytotoxicity, often by increasing reactive oxygen species (ROS) levels and inducing DNA damage.[3][8][10] For example, copper complexes of 8-HQ derivatives have shown IC50 values lower than 1 µM in some cancer cell lines.[10]
Primary Mechanism: Induction of Apoptosis
A primary mechanism by which 8-HQ derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling cascades, including the extrinsic (death receptor) pathway and sustained activation of stress-related pathways like ERK and JNK.
The Extrinsic Apoptosis Pathway: Certain 8-HQ derivatives, such as Tris(8-hydroxyquinoline)iron (Feq3), can activate the death receptor pathway. This process is initiated when death ligands (e.g., TNF-α, TRAIL) bind to their corresponding receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of a caspase cascade, ultimately culminating in cell death.
Caption: The extrinsic apoptosis pathway activated by 8-HQ derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To determine the IC50 values, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][11]
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11] This product is then solubilized, and its absorbance is measured spectrophotometrically.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-HQ derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Following the treatment incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium containing MTT solution (typically 0.5 mg/mL) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[4] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[12]
-
Data Analysis & IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value is determined from this curve as the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for determining IC50 values using the MTT assay.
Conclusion
The 8-hydroxyquinoline scaffold stands as a highly adaptable and potent platform for the design of novel anticancer therapeutics. The derivatives discussed herein demonstrate a broad range of cytotoxic potencies, acting through diverse and multifaceted mechanisms. The comparative IC50 data underscores the significant impact of structural modifications on biological activity, providing a valuable resource for guiding future drug design efforts. While the in vitro data is compelling, the successful translation of these promising findings into clinical applications remains the ultimate goal, necessitating further rigorous preclinical and in vivo evaluation.
References
- A Comparative Analysis of 8-Hydroxyquinoline Deriv
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. [Link]
- Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability - Benchchem.
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents | Bentham Science Publishers. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
-
Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety - PubMed. [Link]
-
Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. [Link]
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. [Link]
-
Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Taylor & Francis. [Link]
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]
-
Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI. [Link]
-
cell lines ic50: Topics by Science.gov. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 2. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to the Validation of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol as a Novel Zinc Ionophore
In the landscape of cellular biology and drug development, the precise modulation of intracellular ion concentrations is a powerful tool for interrogating signaling pathways and developing novel therapeutic strategies. Zinc (Zn²⁺), a ubiquitous second messenger, is integral to a myriad of physiological processes, and its dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to cancer and infectious diseases.[1][2][3] Zinc ionophores, lipophilic molecules that facilitate the transport of zinc ions across biological membranes, have emerged as critical research tools and potential therapeutic agents.[1][3]
This guide provides a comprehensive framework for the validation of a novel compound, 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, as a zinc ionophore. Drawing upon established methodologies for well-characterized ionophores such as clioquinol and pyrithione, we present a series of experiments designed to rigorously assess its ionophoretic activity, specificity, and cytotoxic profile. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities for the modulation of intracellular zinc homeostasis.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure for Zinc Ionophorism
The 8-hydroxyquinoline core is a well-established pharmacophore known for its metal-chelating properties.[4][5] Compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) have been extensively studied for their ability to transport zinc and other metal ions across cell membranes, thereby influencing cellular processes.[4][6][7] The proposed compound, 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, shares this foundational 8-hydroxyquinoline structure, suggesting a high probability of zinc ionophore activity. The key structural features include the nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position, which together form a bidentate chelation site for divalent cations like Zn²⁺. The lipophilicity, conferred by the chloro and methoxyphenyl substituents, is crucial for its ability to partition into and traverse the lipid bilayer of cellular membranes.
A Phased Approach to Validation: From In Vitro Confirmation to Cellular Activity
The validation of a novel zinc ionophore is a multi-step process that begins with simple, cell-free systems and progresses to more complex cellular models. This phased approach allows for the systematic characterization of the compound's fundamental properties before assessing its biological effects.
Phase 1: In Vitro Confirmation of Zinc Transport
The initial and most direct method to confirm zinc ionophore activity is to demonstrate the compound's ability to transport zinc ions across an artificial lipid membrane. A liposome-based assay is an ideal starting point as it isolates the ionophore's activity from the complexities of cellular machinery.[8][9]
Experimental Protocol: Liposome-Based Zinc Transport Assay
This protocol utilizes liposomes encapsulating a zinc-sensitive fluorescent probe, such as FluoZin-3, which exhibits a significant increase in fluorescence upon binding to zinc.[8][9]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol
-
FluoZin-3, AM ester (cell-impermeant salt for liposome encapsulation)
-
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (test compound)
-
Clioquinol or Pyrithione (positive control ionophores)
-
Zinc Chloride (ZnCl₂) solution
-
HEPES buffer
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorimeter
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film of DPPC and cholesterol (e.g., 2:1 molar ratio) in a round-bottom flask by evaporating the organic solvent.
-
Hydrate the lipid film with a HEPES buffer containing the FluoZin-3 salt to form multilamellar vesicles.
-
Subject the liposome suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to create unilamellar liposomes of a defined size.
-
Remove unencapsulated FluoZin-3 by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Zinc Transport Assay:
-
Dilute the FluoZin-3-loaded liposomes in a HEPES buffer in a 96-well black plate suitable for fluorescence measurements.
-
Add the test compound, 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, at various concentrations to the wells. Include wells with a positive control ionophore and a vehicle control (e.g., DMSO).
-
Initiate the transport reaction by adding a solution of ZnCl₂ to the wells.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorimeter with excitation and emission wavelengths appropriate for FluoZin-3 (e.g., Ex/Em = 494/516 nm).[10][11]
-
Data Analysis and Interpretation: A time-dependent increase in fluorescence in the wells containing the test compound and zinc, but not in the control wells (liposomes with zinc but no ionophore), indicates that 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is facilitating the transport of zinc into the liposomes and subsequent binding to the encapsulated FluoZin-3. The rate of fluorescence increase will be proportional to the ionophoretic activity of the compound.
Phase 2: Cellular Validation of Zinc Ionophore Activity
Following in vitro confirmation, the next critical step is to demonstrate that the compound can increase intracellular zinc concentrations in living cells. This is typically achieved using cell-permeant fluorescent zinc probes.
Experimental Protocol: Measurement of Intracellular Zinc with FluoZin-3 AM
This protocol uses the acetoxymethyl (AM) ester form of FluoZin-3, which is cell-permeant. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent probe in the cytoplasm.[10][11][12]
Materials:
-
A suitable cell line (e.g., HeLa, A2780, or a neuronal cell line)
-
Cell culture medium and supplements
-
FluoZin-3, AM
-
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
-
Pyrithione or Clioquinol (positive controls)
-
Zinc Chloride (ZnCl₂)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a membrane-permeable zinc chelator
-
Fluorescence microscope or a microplate reader
Methodology:
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells onto a suitable plate for analysis (e.g., 96-well black plate for plate reader analysis or glass-bottom dishes for microscopy). Allow cells to adhere overnight.
-
-
Loading with FluoZin-3 AM:
-
Treatment with Ionophore and Zinc:
-
Treat the FluoZin-3 AM-loaded cells with varying concentrations of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol in the presence of a fixed concentration of extracellular ZnCl₂ (e.g., 10-50 µM).
-
Include the following controls:
-
Vehicle control (cells treated with DMSO and ZnCl₂)
-
Positive control (cells treated with pyrithione or clioquinol and ZnCl₂)
-
Specificity control (cells pre-treated with TPEN before the addition of the test compound and ZnCl₂)
-
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence microplate reader or capture images using a fluorescence microscope.
-
For kinetic measurements, record the fluorescence at regular intervals after the addition of the ionophore and zinc.
-
Data Analysis and Interpretation: A significant, dose-dependent increase in FluoZin-3 fluorescence in cells treated with 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol and zinc, compared to the vehicle control, provides strong evidence of its zinc ionophore activity in a cellular context. The attenuation of this fluorescence increase by the zinc chelator TPEN confirms the specificity of the signal to intracellular zinc.[14]
Visualization of Zinc Transport Workflow
Caption: Workflow for measuring intracellular zinc using FluoZin-3 AM.
Phase 3: Comparative Analysis and Cytotoxicity Profiling
A crucial aspect of validating a new ionophore is to compare its performance against established compounds and to assess its potential toxicity.
Comparative Potency
To quantify the potency of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, its EC₅₀ (half-maximal effective concentration) for zinc transport should be determined and compared to that of known ionophores like pyrithione and clioquinol. This can be derived from the dose-response curves generated in the cellular zinc transport assay.
| Compound | Putative EC₅₀ (µM) for Zinc Transport | Notes |
| 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol | To be determined | The primary objective of the validation study. |
| Pyrithione | ~0.1 - 1 | A potent, widely used zinc ionophore. Often used as a positive control.[12] |
| Clioquinol | ~1 - 10 | An 8-hydroxyquinoline-based ionophore, structurally related to the test compound.[4][15] |
Note: The EC₅₀ values are illustrative and can vary depending on the cell line and experimental conditions.
Cytotoxicity Assessment
The therapeutic potential of an ionophore is intrinsically linked to its therapeutic window – the concentration range where it exerts its desired effect without causing significant harm to cells. Therefore, assessing the cytotoxicity of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is paramount.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17]
Materials:
-
Cell line used in previous assays
-
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol for a defined period (e.g., 24, 48, or 72 hours). It is important to test the compound both in the presence and absence of supplemental zinc to understand if the toxicity is zinc-dependent.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis and Interpretation: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of the vehicle-treated control cells. From the dose-response curve, the IC₅₀ (half-maximal inhibitory concentration) can be calculated. A favorable therapeutic index is indicated by an IC₅₀ value that is significantly higher than the EC₅₀ for zinc transport.
| Compound | Putative IC₅₀ (µM) | Therapeutic Index (IC₅₀ / EC₅₀) |
| 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol | To be determined | To be determined |
| Pyrithione | ~1 - 10 | ~10 |
| Clioquinol | > 50 | > 5 |
Note: These values are illustrative and highly dependent on the cell line and duration of exposure.
Mechanism of Action: The Role of Chelation and Transport
The proposed mechanism of action for 8-hydroxyquinoline-based zinc ionophores involves the formation of a lipophilic complex with zinc, which can then diffuse across the cell membrane.
Caption: Proposed mechanism of zinc transport by an 8-hydroxyquinoline ionophore.
Conclusion
The validation of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol as a zinc ionophore requires a systematic and rigorous experimental approach. By following the phased methodology outlined in this guide, researchers can effectively characterize its ionophoretic activity, cellular efficacy, and cytotoxic profile. A successful validation will not only introduce a new tool for studying the multifaceted roles of zinc in biology but may also pave the way for the development of novel therapeutic agents for a range of diseases. The comparative analysis against established ionophores will be crucial in positioning this novel compound within the existing landscape of zinc modulators.
References
- Bio-protocol. (n.d.). Zinc measurements with fluorescent probe FluoZin-3.
- Benchchem. (n.d.). Technical Guide: The Mechanism of Action of Zinc Ionophores.
- ACS Sensors. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing.
- PubMed. (2009). Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM.
- PMC. (n.d.). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium.
- PubMed. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing.
- ACS Sensors. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing.
- PubMed. (2016). A simple liposome assay for the screening of zinc ionophore activity of polyphenols.
- ResearchGate. (n.d.). Confocal images of intracellular zinc using FluoZin-3 AM live cell....
- UPSpace - University of Pretoria. (n.d.). The in vitro cytotoxic effects of ionophore exposure on selected cytoskeletal proteins of C2C12 myoblasts.
- Thermo Fisher Scientific - ES. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7.
- PMC. (2022). The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts.
- ResearchGate. (n.d.). Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity | Request PDF.
- University of Limerick. (2021). Investigating structural property relationships to enable repurposing of pharmaceuticals as zinc ionophores.
- ACS Publications. (2023). Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity.
- PubMed - NIH. (2023). Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity.
- New Journal of Chemistry (RSC Publishing). (n.d.). Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies.
- MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- ResearchGate. (n.d.). Zinc ionophores: chemistry and biological applications | Request PDF.
- ResearchGate. (n.d.). Rational Design of Silicon‐Based Zinc Ionophores | Request PDF.
- ACS Publications. (2026). Redox-Controlled Chalcogen Bonding as a Modulator of ZnCl 2 Chelation and Transport.
- PubMed. (2022). Zinc ionophores: chemistry and biological applications.
- PubChem. (n.d.). 5-Chloro-8-methoxyquinoline.
- MDPI. (2019). Zn-DTSM, A Zinc Ionophore with Therapeutic Potential for Acrodermatitis Enteropathica?.
- ACS Publications. (2014). Zinc Ionophore Activity of Quercetin and Epigallocatechin-gallate: From Hepa 1-6 Cells to a Liposome Model.
- Sigma-Aldrich. (n.d.). 5-Chloro-7-iodo-8-quinolinol.
- AAT Bioquest. (2018). Amplite™ Fluorimetric Zinc Ion Quantitation Kit.
- ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
- PubChem. (n.d.). Compound N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide.
- MDPI. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca.
- PubMed. (1987). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide.
- Benchchem. (n.d.). A Comparative Analysis of 8-Hydroxyquinoline and Clioquinol in Neurodegenerative Disease Models.
- Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- MDPI. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class.
- PMC. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline.pdf.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Hanoi National University of Education. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN.
- PubMed - NIH. (2014). Chloroquine is a zinc ionophore.
- Chemsrc. (2025). 5-Chloro-8-hydroxyquinoline.
- PubMed. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming.
- PLOS One - Research journals. (n.d.). Chloroquine Is a Zinc Ionophore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.ul.ie [pure.ul.ie]
- 3. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple liposome assay for the screening of zinc ionophore activity of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chloroquine is a zinc ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroquine Is a Zinc Ionophore | PLOS One [journals.plos.org]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol and Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel antimicrobial agents is of paramount importance.[1] The quinoline scaffold, particularly 8-hydroxyquinoline and its derivatives, has long been recognized for its broad-spectrum biological activities.[2][3] This guide provides a comprehensive comparison of the potential antimicrobial efficacy of a specific derivative, 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, against established standard antibiotics.
Due to the limited availability of direct experimental data for 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol in the reviewed literature, this guide will leverage data from structurally analogous 5-chloro-8-hydroxyquinoline compounds to infer its potential antimicrobial profile. This approach is grounded in the well-documented structure-activity relationships within the 8-hydroxyquinoline class, where substitutions at the 5 and 7 positions significantly influence antimicrobial potency.[2][4][5]
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Antimicrobial Research
The antimicrobial activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate essential metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[4] These metal ions are crucial cofactors for a multitude of microbial enzymes involved in vital cellular processes. By sequestering these ions, 8-hydroxyquinoline and its analogs disrupt these pathways, leading to microbial cell death. This mechanism of action, targeting fundamental cellular processes, is distinct from many standard antibiotics that often target specific enzymes or biosynthetic pathways, which can be more susceptible to the development of resistance.
The introduction of a chlorine atom at the 5-position and an aryl group, such as a 4-methoxyphenyl ring, at the 7-position is anticipated to modulate the lipophilicity and electronic properties of the parent 8-hydroxyquinoline molecule.[4][6] These modifications can enhance cell membrane penetration and interaction with microbial targets, potentially leading to increased antimicrobial potency.
Comparative Antimicrobial Efficacy: An Inferential Analysis
To provide a comparative perspective, this section presents the known minimum inhibitory concentration (MIC) values for a closely related analog, 5-chloro-8-hydroxyquinoline (Cloxyquin), against various microbial pathogens. This data is juxtaposed with the typical MIC ranges for commonly used standard antibiotics. It is important to note that these values are illustrative and can vary depending on the specific strain and testing conditions.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Ciprofloxacin | Penicillin | Fluconazole |
| Staphylococcus aureus | 13.8 (as 8-HQ)[7] | 0.25 - 2 | 0.015 - >256 | N/A |
| Escherichia coli | 3.44 - 13.78 (as 8-HQ)[] | 0.008 - 1 | >128 | N/A |
| Mycobacterium tuberculosis | 0.062 - 0.25[9] | 0.25 - 2 | N/A | N/A |
| Candida albicans | <5 - 3.6 (as 8-HQ)[] | N/A | N/A | 0.25 - 4 |
N/A: Not Applicable. Data for 8-hydroxyquinoline (8-HQ) is presented as a close reference where specific data for the 5-chloro derivative against that particular organism was not available in the provided search results.
The data suggests that 5-chloro-8-hydroxyquinoline exhibits potent activity, particularly against Mycobacterium tuberculosis, with MIC values significantly lower than some standard anti-tubercular agents.[9] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, underscores the therapeutic potential of this class of compounds.
Experimental Methodologies for Antimicrobial Susceptibility Testing
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[5][9][10][11][12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound and standard antibiotics are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Proposed Mechanism of Action
The primary mechanism of antimicrobial action for 8-hydroxyquinoline and its derivatives is their ability to chelate divalent metal ions.
Caption: Proposed mechanism of antimicrobial action for 8-hydroxyquinolines.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial efficacy of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is not yet widely available, the data from its structural analogs strongly suggest its potential as a broad-spectrum antimicrobial agent. Its unique mechanism of action, centered on metal ion chelation, presents a promising avenue for combating drug-resistant pathogens.
Further research is imperative to fully elucidate the antimicrobial profile of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol. This should include comprehensive in vitro studies to determine its MIC and zone of inhibition against a wide panel of clinically relevant bacteria and fungi, including multidrug-resistant strains. Subsequent in vivo studies will be crucial to assess its efficacy and safety in preclinical models. The continued exploration of the 8-hydroxyquinoline scaffold holds significant promise for the development of the next generation of antimicrobial therapeutics.
References
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC. (n.d.). Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved from [Link]
-
Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC. (n.d.). Retrieved from [Link]
-
Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed. (n.d.). Retrieved from [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18). Retrieved from [Link]
-
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
-
An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes - RSC Publishing. (2020, May 14). Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved from [Link]
-
Antimicrobial resistance - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - MDPI. (2022, January 18). Retrieved from [Link]
-
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC. (n.d.). Retrieved from [Link]
-
In vitro antibacterial activity and pharmacodynamics of new quinolones - PubMed. (2003, April 15). Retrieved from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). Retrieved from [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023, May 18). Retrieved from [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT01256D [pubs.rsc.org]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol
Introduction: Beyond the Bench
As researchers dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis. The safe management and disposal of chemical compounds are paramount to ensuring the safety of our personnel, the integrity of our research, and the protection of our environment. This guide provides a comprehensive, procedural framework for the proper disposal of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, a halogenated quinoline derivative.
The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical entities with confidence and care. As this specific compound lacks extensive, publicly available hazard data, our approach is conservative, drawing parallels from the well-documented hazards of structurally similar compounds, such as 5-Chloro-8-hydroxyquinoline.
Hazard Identification and Risk Assessment
5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol belongs to the class of halogenated aromatic compounds.[1][2] This classification necessitates specific handling and disposal considerations due to the potential for environmental toxicity and the formation of hazardous byproducts during improper incineration. The primary hazards associated with its structural analog, 5-Chloro-8-hydroxyquinoline, are summarized below and should be assumed for this compound in the absence of specific data.
Table 1: Hazard Profile based on 5-Chloro-8-hydroxyquinoline
| Hazard Category | GHS Pictogram | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) - Disposal Focused |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] | P270: Do not eat, drink or smoke when using this product.[3] | |
| Skin Irritation | H315: Causes skin irritation.[3] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[3] | |
| Eye Irritation | H319: Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust.[3] | |
| Disposal | N/A | N/A | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Personnel Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol for any purpose, including disposal, the following minimum PPE is mandatory. The rationale is to prevent exposure via inhalation, ingestion, or skin/eye contact.[6]
-
Engineering Controls : Always handle the compound, including waste, inside a certified chemical fume hood to minimize inhalation of dust particles.[1][2]
-
Gloves : Impervious gloves, such as nitrile, are required. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[3][7]
-
Eye Protection : Safety goggles or glasses with side shields are mandatory. A face shield should be used if there is a risk of splashing or dust generation.[6][7]
-
Lab Coat : A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection : If handling large quantities or working outside of a fume hood (not recommended), a NIOSH-approved respirator for dusts should be used.[7]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is contingent on its form (bulk solid, contaminated labware, or empty container). The following workflow provides a decision-making framework for safe disposal.
Caption: Decision workflow for the disposal of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol.
Decontamination of Empty Containers
Causality: Simply discarding an "empty" container is unsafe as significant chemical residue can remain. Triple-rinsing ensures the removal of the hazardous material, allowing the container itself to be disposed of as non-hazardous waste.[8] The rinsate, however, now contains the chemical and must be treated as hazardous waste.
Protocol:
-
In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect every rinse. This rinsate is now considered Halogenated Liquid Waste .
-
Pour the rinsate into a designated, properly labeled, and sealed waste container for halogenated organic liquids.[1]
-
Once the original container is dry, deface or completely remove the original label to prevent confusion.
-
The clean, dry container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.
Disposal of Contaminated Labware and Small Quantities
Causality: Items such as weighing paper, gloves, or pipette tips that have come into contact with the solid compound are considered hazardous waste. They must be segregated into the solid halogenated waste stream.
Protocol:
-
Collect all contaminated solid items in a designated, puncture-resistant container or a durable, transparent plastic bag.
-
Label the container or bag clearly as "Hazardous Waste: Halogenated Solids ".
-
List the primary chemical constituent: "5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol". Do not use abbreviations.[1][8]
-
When the container is full, ensure it is securely sealed and stored in a designated satellite accumulation area before collection by your institution's Environmental Health & Safety (EHS) department.
Disposal of Bulk/Unused Solid Chemical
Causality: Unused or expired chemicals must be disposed of via a licensed hazardous waste management company. As a halogenated organic compound, this chemical requires high-temperature incineration under specific conditions to prevent the formation of toxic dioxins.[2][9] It must never be mixed with non-halogenated waste, as this unnecessarily increases the volume of waste that requires this specialized and costly disposal method.
Protocol:
-
If the chemical is in its original container, ensure the label is intact and legible. The container must be in good condition with a securely sealing cap.[1]
-
If transferring from a reaction vessel, use a container compatible with the chemical.
-
Label the container clearly as "Hazardous Waste: Halogenated Solids " and list the full chemical name.[8]
-
Arrange for pickup through your institution's EHS office. Do not pour this chemical down the drain or dispose of it in regular trash.[10]
Spill Management
Accidents happen. A prepared response is critical to mitigating risk.
Minor Spill (Small amount of solid, contained within a fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Ensure the spill is contained within the fume hood.
-
Cleanup : Wearing appropriate PPE, gently sweep the solid material using a brush and dustpan or absorb it with a dry, inert material (e.g., vermiculite or sand).[3][7] Avoid raising dust.[3] Do NOT use a vacuum cleaner unless it is specifically designed for hazardous dust.[3]
-
Disposal : Place the collected material and all cleanup supplies (gloves, wipes, etc.) into a sealed container labeled as Halogenated Solid Waste .[1]
-
Decontaminate : Wipe the spill area with a suitable solvent and paper towels. Dispose of these materials as halogenated solid waste.
Major Spill (Large amount, or any spill outside of a fume hood)
-
Evacuate : Immediately evacuate the area. Activate the fire alarm if necessary to ensure a full evacuation.[1]
-
Isolate : Close the laboratory doors and prevent re-entry.
-
Call for Help : Contact your institution's emergency number or EHS department immediately. Provide them with the chemical name and the approximate quantity spilled.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
University of St Andrews. (n.d.). Disposal of Chemical Waste. [Link]
-
Carl Roth GmbH. (2012). Safety data sheet according to 1907/2006/EC, Article 31 (REACH). [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]
-
Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2817, 5-Chloro-8-hydroxyquinoline. [Link]
-
American Society of Health-System Pharmacists. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. ashp.org [ashp.org]
Navigating the Handling of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed operational framework for the safe handling, use, and disposal of the novel compound 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol. Given the absence of specific public safety data for this molecule, the following protocols are synthesized from the established hazard profiles of structurally analogous compounds, namely 5-Chloro-8-hydroxyquinoline and the parent molecule, 8-Hydroxyquinoline.[1][2][3] This approach provides a robust, safety-first framework grounded in the known risks of chlorinated quinolines and phenolic compounds.
The core principle of this guide is to treat 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol with a high degree of caution, assuming it possesses irritant, toxic, and potentially sensitizing properties until proven otherwise through rigorous toxicological assessment.
Hazard Assessment: An Evidence-Based Postulation
The structure of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol suggests several potential hazards that dictate the stringent protective measures outlined herein:
-
Skin, Eye, and Respiratory Irritation: The 8-hydroxyquinoline core is a known irritant.[1][4] The addition of a chlorine atom at the 5-position, as seen in 5-Chloro-8-hydroxyquinoline, maintains or enhances this property, causing skin, eye, and respiratory tract irritation.[1][2] It is therefore imperative to prevent all direct contact.
-
Toxicity and Sensitization: The parent compound, 8-Hydroxyquinoline, is classified as toxic if swallowed and may cause allergic skin reactions.[5][6][7] Some data also suggests it may damage an unborn child.[5][6] These potential systemic effects and sensitization risks necessitate full barrier protection.
-
Hazards of Thermal Decomposition: In a fire, halogenated organic molecules can generate highly toxic and corrosive gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[2][4][8]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory for all work involving this compound. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of the solid compound and its solutions.[9][10]
| PPE Category | Required Equipment | Specification & Rationale |
| Eye & Face Protection | Tightly-fitting Safety Goggles with Side-Shields | Rationale: Protects against splashes and airborne dust particles. Standard safety glasses are insufficient. A face shield should be worn over goggles when handling larger quantities (>1g) or during procedures with a high splash risk. Conforms to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][11] |
| Skin Protection | Nitrile or Neoprene Gloves | Rationale: Provides a barrier against skin absorption and irritation.[1] Always double-glove. Check manufacturer's compatibility charts for breakthrough times. Inspect gloves for any defects before each use.[12] |
| Chemically Resistant Lab Coat | Rationale: Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down. | |
| Respiratory Protection | N95/FFP2 Particulate Respirator (Minimum) | Rationale: Required when handling the solid powder outside of a containment system (e.g., during weighing). This minimizes the risk of inhaling irritating dust.[1][11] For spill cleanup or potential aerosol generation, a full-face respirator with appropriate combination cartridges (organic vapor/particulate) should be used.[9] |
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe science.
Pre-Handling Preparations
-
Designate Work Area: All work must be conducted within a certified chemical fume hood.[9]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood before introducing the compound.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[1][11]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
Handling the Compound
-
Weighing: Carefully weigh the solid compound within the fume hood. To minimize dust generation, do not pour the powder from a height. Use a spatula for transfers.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped or covered.
-
Transfers: Use appropriate pipettes or cannulas for liquid transfers. Avoid pouring directly from beakers where possible.
Post-Handling Procedures
-
Decontamination: Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, inner gloves, respirator, and finally, goggles.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[5][13]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical decision points and procedural flow for working with 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol.
Caption: Workflow from preparation to disposal for 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol.
Spill and Disposal Management
Spill Response
-
Small Spill (in fume hood):
-
Alert colleagues and restrict access to the area.
-
Wearing full PPE, including a respirator, absorb the spill with a chemical absorbent pad or sand.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.[12]
-
-
Large Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
Proper waste segregation is crucial to ensure safety and regulatory compliance.
-
Liquid Waste: All solutions containing 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [14] Do not mix with non-halogenated waste streams.
-
Solid Waste: All contaminated consumables (e.g., gloves, weigh boats, pipette tips, absorbent paper) must be collected in a separate, sealed container labeled "Solid Hazardous Waste."
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as halogenated liquid waste.[15] Only after proper rinsing can the container be disposed of as regular lab glass or plastic.
Consult your institution's EHS department for specific collection and disposal procedures, as local regulations may vary.[16][17]
References
-
8-Hydroxyquinoline - SAFETY DATA SHEET. (2025). PENTA. [Link]
-
Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (2006). Cole-Parmer. [Link]
-
Safety Data Sheet: 8-Hydroxyquinoline. (n.d.). Carl ROTH. [Link]
-
5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. (n.d.). PubChem. [Link]
-
Material Safety Data Sheet 8-Hydroxyquinoline. (n.d.). The Lab Depot. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]
-
Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. [Link]
-
Quinoline - SAFETY DATA SHEET. (2025). PENTA. [Link]
- Process for destroying chlorinated aromatic compounds. (n.d.).
-
MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. (n.d.). Cleanchem Laboratories. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 5-Chloro-8-hydroxyquinoline or Cloxiquine Manufacturers, SDS [mubychem.com]
- 3. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
- 14. otago.ac.nz [otago.ac.nz]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. technopharmchem.com [technopharmchem.com]
- 17. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
